(4-(3,5-Difluorophenoxy)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-(3,5-difluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIWPBJKMQKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC(=CC(=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681908 | |
| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029438-51-4 | |
| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(3,5-Difluorophenoxy)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4-(3,5-Difluorophenoxy)phenyl)boronic acid, a critical building block in contemporary drug discovery and development. The difluorophenoxy moiety is a privileged structural motif in medicinal chemistry, often employed to enhance metabolic stability and modulate electronic properties. This document details a robust and scalable synthetic protocol, grounded in the principles of the Ullmann condensation, followed by a lithiation-borylation sequence. We will explore the mechanistic underpinnings of each synthetic step, provide a detailed, field-tested experimental protocol, and discuss methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of this important intermediate.
Introduction: The Significance of Fluorinated Arylboronic Acids in Medicinal Chemistry
Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, primarily due to their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone for the construction of biaryl and heteroaryl structures prevalent in many active pharmaceutical ingredients (APIs). The specific target of this guide, this compound, incorporates a 3,5-difluorophenoxy group. The strategic placement of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can lower the pKa of nearby functional groups, influence binding interactions, and block sites of metabolic oxidation, thereby increasing a drug candidate's half-life.[2] Consequently, reliable access to high-purity this compound is of paramount importance for pharmaceutical research and development.[3][4]
Retrosynthetic Analysis and Strategy Selection
The synthesis of this compound can be approached via several routes. The core challenge lies in the efficient formation of the diaryl ether bond and the subsequent introduction of the boronic acid functionality. Two primary retrosynthetic disconnections are considered:
-
Route A: C-O Bond Formation First. This strategy involves first constructing the diaryl ether core, 1-(4-bromophenoxy)-3,5-difluorobenzene, and then converting the aryl bromide into the corresponding boronic acid.
-
Route B: Borylation First. This approach would involve coupling 3,5-difluorophenol with a pre-existing (4-bromophenyl)boronic acid or its ester. This can be challenging due to the potential for self-coupling of the boronic acid and competing reactions.
After careful consideration of reaction efficiency, scalability, and purification, Route A is selected as the more robust and reliable strategy. The key steps involve an Ullmann condensation to form the diaryl ether, followed by a low-temperature lithiation-borylation sequence.
Mechanistic Insights
Step 1: The Ullmann Condensation for Diaryl Ether Synthesis
The formation of the diaryl ether linkage is achieved via a copper-catalyzed Ullmann condensation.[5][6] This reaction couples an aryl halide (1-bromo-4-iodobenzene) with a phenol (3,5-difluorophenol) in the presence of a base.[7]
-
Causality of Reagent Choice:
-
Aryl Halide: 1-bromo-4-iodobenzene is chosen because the carbon-iodine bond is significantly more reactive towards oxidative addition to the copper catalyst than the carbon-bromine bond. This allows for selective formation of the ether at the iodo-position, leaving the bromo-position intact for the subsequent borylation step.
-
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI), is a classic and effective catalyst. Modern variations may employ ligands to improve solubility and catalytic turnover, but for this transformation, a simple copper salt is often sufficient.[8]
-
Base: An inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is required to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: A high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure solubility of the reagents and to reach the high temperatures often required for the Ullmann reaction.[6]
-
The mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl iodide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.
Step 2: Lithiation-Borylation
The conversion of the aryl bromide intermediate to the boronic acid is accomplished through a halogen-metal exchange followed by quenching with a boron electrophile.[9]
-
Causality of Reagent Choice:
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong base and an excellent reagent for halogen-metal exchange with aryl bromides at low temperatures.
-
Temperature: The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of n-BuLi with the solvent or decomposition of the aryllithium intermediate.[10]
-
Boron Electrophile: Triisopropyl borate (B(O-iPr)3) is used as the boron source. The aryllithium species acts as a nucleophile, attacking the electrophilic boron atom.
-
Aqueous Workup: Acidic aqueous workup is crucial to hydrolyze the initially formed boronate ester to the desired boronic acid.[11]
-
Detailed Experimental Protocol
Safety First: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. n-Butyllithium is pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon). All glassware must be flame-dried prior to use.
Part A: Synthesis of 1-(4-bromophenoxy)-3,5-difluorobenzene
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,5-difluorophenol (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 3,5-difluorophenol.
-
Reaction Execution: Heat the reaction mixture to 120-130 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(4-bromophenoxy)-3,5-difluorobenzene as a solid.
Part B: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified 1-(4-bromophenoxy)-3,5-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF) (to ~0.2 M).
-
Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.
-
Workup and Hydrolysis:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude boronic acid can often be purified by trituration or recrystallization.[12][13] Suspend the crude solid in a minimal amount of a non-polar solvent like hexanes or a hexanes/ethyl acetate mixture and stir vigorously. The pure boronic acid should precipitate, while impurities remain in solution. Filter the solid and wash with cold hexanes to yield this compound.
Data Presentation & Visualization
Table 1: Reagent Stoichiometry
| Step | Reagent | Molar Eq. | Role |
| Part A | 3,5-Difluorophenol | 1.0 | Nucleophile |
| 1-Bromo-4-iodobenzene | 1.1 | Electrophile | |
| Copper(I) Iodide | 0.1 | Catalyst | |
| Potassium Carbonate | 2.0 | Base | |
| Part B | 1-(4-bromophenoxy)-3,5-difluorobenzene | 1.0 | Precursor |
| n-Butyllithium | 1.1 | Lithiating Agent | |
| Triisopropyl borate | 1.2 | Boron Source | |
| Hydrochloric Acid (2 M) | Excess | Hydrolysis |
Diagram 1: Overall Synthetic Scheme
Caption: Reaction scheme for the synthesis of the target compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow from starting materials to final product.
Characterization and Quality Control
To confirm the identity and purity of the final product, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic aromatic proton signals. The disappearance of the signal corresponding to the proton at the 4-position of the bromophenyl ring and the appearance of the B(OH)2 protons (often a broad singlet) are key indicators.
-
¹³C NMR: Will confirm the carbon skeleton.
-
¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms is expected.
-
¹¹B NMR: A broad signal characteristic of a boronic acid should be observed.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Arylboronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[14] Proper storage under inert, dry conditions is recommended. They can also exist as cyclic anhydrides (boroxines), which can complicate NMR interpretation but does not typically affect their reactivity in subsequent coupling reactions.
Conclusion
This guide outlines a reliable and mechanistically sound protocol for the synthesis of this compound. By leveraging a selective Ullmann condensation followed by a standard lithiation-borylation sequence, this valuable building block can be prepared efficiently. The provided step-by-step methodology, coupled with an understanding of the underlying chemical principles, empowers researchers to confidently synthesize this key intermediate for applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 9. scispace.com [scispace.com]
- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of (4-(3,5-Difluorophenoxy)phenyl)boronic acid
Introduction
(4-(3,5-Difluorophenoxy)phenyl)boronic acid is a specialized organoboron compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. As a member of the arylboronic acid family, its core utility lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1] The presence of a difluorophenoxy moiety imparts unique electronic properties and steric influences that can enhance reactivity, stability, and the biological activity of synthesized molecules.[2] This guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization, applications, and handling protocols for this versatile chemical building block.
Core Concepts: Why Boronic Acids are Indispensable
Boronic acids are organic compounds containing a C-B(OH)₂ functional group. Their importance in research and development stems from several key features:
-
Versatile Reactivity: They are crucial partners in Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures like biaryls.[3]
-
Stability and Handling: Compared to other organometallic reagents, boronic acids are generally stable to air and moisture, possess low toxicity, and are easy to handle, making them highly practical for routine laboratory use.[4]
-
Biological Interaction: The boronic acid moiety can form reversible covalent bonds with diols, a functional group prevalent in biological molecules like sugars. This interaction is exploited in the design of sensors, drug delivery systems, and enzyme inhibitors.[5]
Chemical Identity and Structure
Understanding the fundamental identifiers and structure of a compound is the first step in its scientific application.
Caption: Molecular Structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1029438-51-4 | [6] |
| Molecular Formula | C₁₂H₉BF₂O₃ | [6] |
| Molecular Weight | 250.01 g/mol | Calculated |
| SMILES | OB(O)c1ccc(Oc2cc(F)cc(F)c2)cc1 | N/A |
| InChI | InChI=1S/C12H9BF2O3/c15-13(16)9-3-1-8(2-4-9)18-12-6-10(14)5-11(15)7-12/h1-7,15-16H | N/A |
| InChIKey | N/A | N/A |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, including solubility, reactivity, and stability.
Table 2: Core Physicochemical Data
| Property | Value / Description | Rationale & Comparative Insights |
| Appearance | White to off-white or beige powder. | This is a typical appearance for many arylboronic acids.[7] |
| Melting Point | Data not available. | Structurally similar compounds like 3,5-Difluorophenylboronic acid melt at 210-217 °C, while 4-Fluorophenylboronic acid melts at 262-265 °C. The larger, more complex structure of the target compound suggests its melting point is likely within or above this range. |
| Boiling Point | Data not available. | Boronic acids typically decompose at high temperatures before boiling. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, DMF, THF, Acetone) and poorly soluble in non-polar solvents (e.g., Hexane, Carbon Tetrachloride). | This solubility profile is characteristic of phenylboronic acids.[4] The polar boronic acid group and ether linkage enhance solubility in polar media. |
| Acidity (pKa) | Data not available. | The pKa of the parent phenylboronic acid is 8.83.[4] The electron-withdrawing nature of the two fluorine atoms on the phenoxy ring will increase the Lewis acidity of the boron center, likely resulting in a lower pKa (stronger acid) than the unsubstituted parent.[2] |
Spectroscopic and Analytical Characterization
Definitive characterization relies on a suite of analytical techniques. While specific spectra for this compound are not publicly available, this section outlines the expected results and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. A key challenge with boronic acids is their tendency to form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad spectra.[8] Running samples in deuterated methanol (CD₃OD) can break up these oligomers, providing sharper, more interpretable spectra, although this will result in the exchange and disappearance of the B-OH protons.[8]
-
¹H NMR (Proton NMR): The proton spectrum will provide information on the number and environment of hydrogen atoms.
-
Expected Signals: Multiple distinct signals in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the protons on both phenyl rings. The specific splitting patterns (doublets, triplets, doublet of doublets) will depend on the coupling between adjacent protons. The two B-OH protons would appear as a broad singlet, though this is often exchanged with solvent.
-
-
¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.
-
Expected Signals: Signals for all 12 carbon atoms. The carbon directly attached to the boron (C-B) will appear as a broad signal. Carbons attached to fluorine will show characteristic C-F coupling (large doublets).
-
-
¹¹B NMR (Boron NMR): This is a crucial technique for directly observing the boron atom.[9]
-
Expected Signal: A single, relatively broad signal is expected. For sp²-hybridized trigonal planar boronic acids, the chemical shift typically appears in the range of δ 27-33 ppm.[10] Upon complexation with a diol or under basic conditions that form the sp³-hybridized tetrahedral boronate, this signal shifts significantly upfield to a range of δ 1-10 ppm.[11] This shift is a powerful diagnostic tool for monitoring reactions.[12]
-
-
¹⁹F NMR (Fluorine NMR): This provides information on the fluorine environments.
-
Expected Signal: A single signal for the two equivalent fluorine atoms on the phenoxy ring.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the compound and for monitoring reaction progress.
Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for analyzing arylboronic acids. Optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the resulting chromatogram to determine the peak area of the main component.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
Chemical Reactivity and Applications
The utility of this compound is defined by its chemical reactivity, which enables the synthesis of novel compounds for diverse applications.
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's phenyl group and an organohalide (or triflate).[3] It is widely used due to its mild reaction conditions and high tolerance for various functional groups.[14]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: General Suzuki-Miyaura Coupling
This protocol provides a representative procedure for using this compound.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[14]
-
-
Inert Atmosphere:
-
Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[14]
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress using TLC or HPLC analysis.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the final biaryl product.
-
Applications in Drug Discovery and Materials Science
The unique structure of this boronic acid makes it a valuable precursor in several high-tech fields:
-
Pharmaceutical Development: The difluorophenoxy group can enhance metabolic stability and alter the electronic properties of a drug candidate, potentially improving its efficacy and pharmacokinetic profile. Arylboronic acids are key intermediates in synthesizing compounds for treating diseases like cancer and diabetes.[5][7]
-
Materials Science: It serves as a monomer or building block for creating advanced polymers and liquid crystals. The specific properties of the resulting materials are tuned by the structure of the boronic acid precursor.[7][15]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound. The following information is based on data for structurally related arylboronic acids.
Table 3: Hazard and Safety Information
| Category | Description |
| GHS Hazard Statements | Based on similar compounds: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[16] |
| GHS Pictograms |
|
| Signal Word | Warning |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 respirator.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommendations: For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., Argon) is recommended to prevent degradation.[16]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound is a highly functionalized and valuable reagent for advanced organic synthesis. Its well-defined structure, characterized by the presence of a difluorophenoxy moiety, offers unique advantages for constructing complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide has provided the foundational physicochemical data, analytical methodologies, and handling protocols necessary for its effective and safe use. For researchers and scientists, a thorough understanding of these properties is paramount to leveraging its full potential in the development of novel pharmaceuticals, polymers, and other advanced materials.
References
- 1. Cas 1029438-36-5,4-(3-Fluorophenoxy)phenylboronic acid | lookchem [lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 6. parchem.com [parchem.com]
- 7. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 16. 361437-00-5|(4-(4-Fluorophenoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
(4-(3,5-Difluorophenoxy)phenyl)boronic acid CAS number 1029438-51-4
Abstract
(4-(3,5-Difluorophenoxy)phenyl)boronic acid (CAS Number: 1029438-51-4) is a highly functionalized organoboron compound of significant interest to the pharmaceutical and material science sectors. Its unique structure, featuring a difluorinated phenoxy moiety, makes it a valuable building block in modern organic synthesis, primarily for the construction of complex biaryl and heteroaryl structures via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, synthesis, and key applications, with a focus on the Suzuki-Miyaura coupling. Detailed protocols and safety considerations are included to support researchers in its effective and safe utilization.
Physicochemical and Structural Properties
This compound is a white to off-white solid at room temperature. The presence of the electron-withdrawing difluorophenoxy group significantly influences the electronic properties of the boronic acid, impacting its reactivity and acidity compared to unsubstituted phenylboronic acid.
| Property | Value | Source |
| CAS Number | 1029438-51-4 | [1] |
| Molecular Formula | C₁₂H₉BF₂O₃ | [1] |
| Molecular Weight | 250.01 g/mol | [2] |
| Appearance | White to off-white powder/solid | General Observation |
| Melting Point | Not specified; similar compounds like 3,5-Difluorophenylboronic acid melt at 210-217 °C. | [3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, THF); limited solubility in water and nonpolar solvents. | General Chemical Principles |
| Storage | Recommended to be stored refrigerated (2-8°C) under an inert atmosphere to prevent degradation. | [4] |
Stability and Handling
Like most arylboronic acids, this compound is sensitive to moisture and can undergo dehydration to form its corresponding cyclic anhydride, a boroxine. It is also susceptible to protodeboronation (cleavage of the C-B bond) under harsh acidic or basic conditions, or in the presence of certain metals.[5] For long-term viability, it is critical to store the compound in a tightly sealed container, preferably under nitrogen or argon, in a cool, dry, and dark place.[6]
Synthesis and Purification
The synthesis of this compound typically involves a multi-step sequence starting from commercially available precursors. A common and logical synthetic route is the formation of the diaryl ether followed by a lithium-halogen exchange and subsequent borylation.
Plausible Synthetic Workflow
A representative synthesis begins with an Ullmann or Buchwald-Hartwig ether synthesis between 1-bromo-3,5-difluorobenzene and 4-bromophenol to form the diaryl ether intermediate, 1-bromo-4-(3,5-difluorophenoxy)benzene. This intermediate is then converted to the target boronic acid.
The key transformation is the conversion of the aryl bromide to the boronic acid. This is reliably achieved via a lithium-halogen exchange at low temperatures using an organolithium reagent like n-butyllithium, followed by quenching the resulting aryllithium species with a trialkyl borate ester (e.g., triisopropyl borate). A final acidic workup hydrolyzes the boronate ester to yield the desired this compound.[7]
Caption: Plausible synthetic route to the title compound.
Purification
The crude product obtained after synthesis is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography. The purity can then be assessed using the analytical methods described below.
Analytical Characterization
Unambiguous identification and purity assessment of this compound are critical for its successful application. A combination of spectroscopic and chromatographic techniques is employed.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.[8]
-
¹H NMR: The proton spectrum will show distinct signals for the aromatic protons. The protons on the phenylboronic acid ring will appear as two doublets (AA'BB' system), while the protons on the difluorophenoxy ring will present as a triplet and a doublet, characteristic of a 3,5-disubstituted pattern. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and may exchange with residual water in the solvent.
-
¹³C NMR: The carbon spectrum will show the expected number of aromatic signals. The carbon atom attached to the boron (C-B bond) may be broadened or have a reduced intensity due to quadrupolar relaxation.
-
¹⁹F NMR: This spectrum is crucial for confirming the fluorine substitution pattern and will show a single resonance for the two equivalent fluorine atoms.
-
¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron atom. For a trigonal planar boronic acid, a single, often broad, signal is expected in the range of δ 25-35 ppm.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
LC-MS (ESI): Electrospray ionization in negative mode is highly effective, typically showing a strong signal for the deprotonated molecule [M-H]⁻. This technique is ideal for quantitative analysis at very low levels (pg/mL).[10]
-
GC-MS: This method is generally not preferred for boronic acids due to their low volatility and tendency to form cyclic boroxine trimers at high temperatures in the injector port, which can complicate the resulting mass spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of this compound. A typical reverse-phase method provides excellent separation and quantification.[11]
Typical HPLC Method Parameters:
-
Column: C18 (Octadecyl silane) bonded silica, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and Water, often with an acidic modifier like 0.1% formic acid or phosphoric acid to improve peak shape.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength such as 254 nm.
-
Temperature: 25-30 °C.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[12] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of reagents.[13]
The Catalytic Cycle
The reaction proceeds via a palladium catalyst, typically in the Pd(0) oxidation state. The cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general, self-validating methodology for coupling this compound with a generic aryl bromide. Note: Reaction conditions should be optimized for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or PdCl₂(dppf), 1-5 mol%)[14]
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)[15]
-
Anhydrous Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Schlenk flask or microwave vial
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Water) via cannula or syringe. The total volume should create a concentration of approximately 0.1-0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80 °C to 110 °C. For microwave-assisted reactions, temperatures up to 150 °C for shorter durations (10-30 min) can be effective.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.
Safety and Handling
Arylboronic acids are generally considered to be of low toxicity but should be handled with care in a laboratory setting. Recent studies suggest some arylboronic acids may be weakly mutagenic, so they should be treated as potentially genotoxic impurities (PGIs) in pharmaceutical contexts.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[16][17]
-
Engineering Controls: Handle the solid powder in a well-ventilated fume hood or a glove box to avoid inhalation of dust.[6]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
References
- 1. parchem.com [parchem.com]
- 2. 3,5-Difluoro-4-phenoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 3. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]
- 4. Cas 1029438-36-5,4-(3-Fluorophenoxy)phenylboronic acid | lookchem [lookchem.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. carlroth.com [carlroth.com]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. sciex.com [sciex.com]
- 11. CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi-res.com [mdpi-res.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. chempoint.com [chempoint.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Structure Elucidation of Difluorophenoxy Phenylboronic Acid
A Multi-Modal Spectroscopic and Crystallographic Approach
Audience: Researchers, scientists, and drug development professionals.
Foreword: Beyond the Spectrum – A Logic-Driven Approach
In modern drug discovery and materials science, the precise architecture of a molecule is not merely a structural curiosity; it is the blueprint for its function, reactivity, and safety. Difluorophenoxy phenylboronic acids represent a class of molecules where this principle is paramount. As versatile building blocks in Suzuki-Miyaura cross-coupling reactions and as fragments in medicinal chemistry, their utility is directly tied to their exact isomeric form and conformation.
This guide eschews a simple checklist of analytical techniques. Instead, it presents a holistic, logic-driven workflow for structure elucidation. We will explore not just how to run an experiment, but why specific techniques are chosen, what causal links exist between experimental observations and molecular features, and how to build a self-validating dossier of evidence that confirms a molecular structure with unassailable confidence. We will treat the elucidation process as an investigation, where each piece of data is a clue, and the convergence of evidence leads to the final, unambiguous solution.
Part 1: The Analytical Imperative – Foundational Strategy
The core challenge in elucidating the structure of a difluorophenoxy phenylboronic acid lies in unambiguously determining the substitution patterns on two distinct aromatic rings and confirming the connectivity across an ether linkage. The presence of NMR-active nuclei beyond the standard ¹H and ¹³C, namely ¹⁹F and ¹¹B, provides both unique challenges and powerful opportunities.
Our strategy is built on the principle of Orthogonal Data Correlation . We will employ a suite of analytical techniques where the outputs of one method corroborate, refine, or validate the hypotheses drawn from another. This creates a robust, self-validating system that minimizes ambiguity.
The general workflow is as follows:
Caption: A logical workflow for comprehensive structure elucidation.
Part 2: The Spectroscopic Toolkit – From Formula to Framework
Mass Spectrometry (MS): The Foundational Check
Expertise & Experience (The Why): Before any detailed structural work, we must confirm the most fundamental property: the molecular weight and elemental composition. MS provides this initial validation. For boronic acids, the choice of ionization technique and solvent is critical, as they are prone to dehydration and trimerization into boroxines, which can confound spectral interpretation.[1]
Experimental Protocol (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in methanol or acetonitrile.[2] The use of an aprotic solvent like acetonitrile can sometimes minimize dehydration.
-
Ionization Mode: Acquire spectra in both positive and negative ion modes. Boronic acids can be challenging, but often show clearer signals in negative mode as [M-H]⁻. Positive mode may show adducts like [M+Na]⁺.[2]
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap analyzer. This is non-negotiable as it provides exact mass measurements (typically to four decimal places), allowing for unambiguous elemental formula determination.
-
Data Acquisition: Infuse the sample at a low flow rate (5-10 µL/min). Set the source temperature relatively low (100-150 °C) to minimize thermally induced dehydration.[2]
Data Interpretation & Trustworthiness:
-
Primary Goal: Identify the molecular ion peak and compare its exact mass to the theoretical mass of the expected difluorophenoxy phenylboronic acid isomer. The isotopic pattern, particularly the contribution from ¹⁰B and ¹¹B, should also match the theoretical distribution.
-
Self-Validation: The elemental formula derived from HRMS must be consistent with all subsequent NMR data. If significant peaks corresponding to the boroxine trimer are observed, this suggests instability under the chosen conditions; derivatization or alternative ionization methods may be needed for certain applications.[1][3]
| Ion Type | Expected m/z (for C₁₂H₉B₁F₂O₃) | Significance |
| [M-H]⁻ | 249.0547 | Primary evidence of the parent molecule in negative mode. |
| [M+Na]⁺ | 273.0486 | Common adduct in positive mode. |
| [M(boroxine)-H]⁻ | 711.1491 | Evidence of trimer formation (dehydration product of 3 molecules). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
Expertise & Experience (The Why): NMR is the most powerful technique for mapping the covalent framework of a molecule in solution. For this specific class of compounds, a multi-nuclear approach is essential. ¹H and ¹³C NMR map the carbon skeleton, while ¹⁹F and ¹¹B NMR provide direct, high-sensitivity probes into the unique heteroatoms of the molecule.
Experimental Protocol (Multi-Nuclear NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it effectively dissolves the polar boronic acid and its -OH protons are often observable.[2][4]
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the integration and splitting patterns (J-coupling) in the aromatic region.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive and rapid experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.[5][6][7]
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum. This experiment provides direct information on the chemical environment and hybridization of the boron atom.[8][9]
-
2D NMR:
-
COSY (¹H-¹H): To establish proton-proton correlations within individual spin systems (i.e., within each aromatic ring).
-
HMBC (¹H-¹³C): To establish long-range (2-3 bond) correlations. This is the critical experiment for connecting the difluorophenoxy ring to the phenylboronic acid ring across the ether oxygen.
-
Data Interpretation & Trustworthiness:
-
¹H & ¹³C NMR: The number of signals, their chemical shifts, and splitting patterns will define the substitution pattern on each ring. For example, a 1,4-disubstituted (para) phenyl ring will show a characteristic pseudo-doublet of doublets pattern.
-
¹⁹F NMR: The chemical shift of fluorine is highly sensitive to its electronic environment.[5][10] The presence of two distinct signals confirms a difluoro substitution pattern where the fluorines are in inequivalent environments. Coupling between ¹⁹F and ¹H can further help pinpoint its location.
-
¹¹B NMR: The chemical shift provides crucial information. A peak in the range of δ 26-30 ppm is characteristic of the neutral, sp²-hybridized trigonal planar boronic acid.[8] Formation of a boronate ester or complexation with the solvent can shift this peak upfield to the δ 1-7 ppm range, indicating a shift to sp³ hybridization.[8][11]
-
HMBC - The Linchpin: The key to confirming the overall structure is to observe a correlation between a proton on one ring and a carbon on the other. For example, in 4-(2,4-difluorophenoxy)phenylboronic acid, a correlation from the proton at C3' of the phenylboronic acid ring to the carbon C1 of the difluorophenoxy ring (the carbon attached to the oxygen) provides definitive proof of the C-O-C linkage.
Caption: Key HMBC correlation linking the two aromatic rings.
Part 3: Definitive Confirmation – The Solid-State Structure
Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Experience (The Why): While NMR provides the connectivity in solution, SCXRD gives the unambiguous, three-dimensional structure in the solid state. It provides precise bond lengths, bond angles, and crucial information about intermolecular interactions like hydrogen bonding, which governs the crystal packing. For boronic acids, SCXRD is the gold standard to confirm the planar B(OH)₂ group and observe the common hydrogen-bonded dimer formation.[12][13]
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. High-quality single crystals are grown by slow evaporation of a saturated solution.[14] Solvents like water, ethanol, or mixed solvent systems (e.g., ethyl acetate/hexane) should be screened.
-
Crystal Mounting & Data Collection: A suitable crystal (0.1-0.5 mm, no visible defects) is selected, mounted on a goniometer, and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[14] A modern diffractometer then collects diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Specialized software (e.g., SHELX, Olex2) is used to solve the phase problem from the diffraction pattern and generate an initial electron density map.[14] This map is then refined into a final model of the atomic positions.
Data Interpretation & Trustworthiness:
-
Unambiguous Structure: The output is a 3D model of the molecule, confirming the exact isomer and its conformation in the crystal.
-
Key Validations:
-
B-C and B-O bond lengths: Should be consistent with known values for phenylboronic acids (B-C ~1.56 Å).[12]
-
Boronic Acid Planarity: The C-B(O)₂ unit should be nearly planar.
-
Hydrogen Bonding: Expect to see intermolecular O-H···O hydrogen bonds, typically forming a centrosymmetric dimer where two boronic acid groups interact.[13][15] This is a hallmark structural feature.
-
Caption: Typical hydrogen-bonded dimer of phenylboronic acids.
Part 4: Conclusion – The Convergence of Evidence
The structure elucidation of difluorophenoxy phenylboronic acid is complete only when the data from all orthogonal techniques converge on a single, consistent structure. The elemental formula from HRMS must match the atoms assigned by NMR. The connectivity established by 2D NMR must be identical to the structure solved by SCXRD. When this synergy is achieved, the molecular structure is validated with the highest degree of scientific integrity. This rigorous, multi-modal approach ensures that the molecular blueprint is accurate, providing a solid foundation for all subsequent research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Molecular structure investigation and spectroscopic studies on 2,3-difluorophenylboronic acid: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. 2,4-Difluoro-phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to (4-(3,5-Difluorophenoxy)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
(4-(3,5-Difluorophenoxy)phenyl)boronic acid is a versatile building block in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates the reactive boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, with a difluorophenoxy group, which can enhance metabolic stability and binding affinity in drug candidates. The precise structural elucidation and purity verification of this reagent are paramount for its successful application.
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Moving beyond a simple data repository, this document explains the causality behind the spectroscopic features and outlines the self-validating protocols required to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Part 1: The Logic of Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous characterization of a molecule like this compound. Each spectroscopic method provides a unique and complementary piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen framework and provides detailed information about the electronic environment of each nucleus (¹H, ¹³C, ¹⁹F, ¹¹B).
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through controlled fragmentation, confirming the elemental composition and connectivity.
The convergence of data from these three orthogonal techniques provides a self-validating system, ensuring a trustworthy and authoritative structural assignment.
An In-depth Technical Guide to (4-(3,5-Difluorophenoxy)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Boronic Acids in Modern Chemistry
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry, largely due to their versatility, stability, and relatively low toxicity.[1] Among these, fluorinated phenylboronic acids are a class of reagents that have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide focuses on a specific and increasingly relevant building block: (4-(3,5-Difluorophenoxy)phenyl)boronic acid . The presence of the diaryl ether linkage and the meta-difluoro substitution pattern on the phenoxy ring imparts unique electronic and conformational properties, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials.[4] This document will serve as a comprehensive technical resource on its commercial availability, synthesis, characterization, and key applications.
Chemical Profile and Synthesis
Chemical Identity:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1029438-51-4[5] |
| Molecular Formula | C₁₂H₉BF₂O₃ |
| Molecular Weight | 250.01 g/mol |
| Structure | ![]() |
Synthesis of Diaryl Ether Phenylboronic Acids:
The synthesis of this compound and its analogs typically involves a two-step process: the formation of the diaryl ether bond followed by borylation of the appropriate aryl halide.
A common and effective method for constructing the diaryl ether linkage is the Chan-Lam coupling reaction. This copper-catalyzed cross-coupling of a phenol with a boronic acid offers a mild and efficient alternative to traditional Ullmann condensations.[6]
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed, where a phenoxide displaces a leaving group (such as a halide) from an activated aromatic ring.
Once the diaryl ether is formed, the boronic acid moiety can be introduced via several methods. A widely used approach is the lithium-halogen exchange of an aryl bromide or iodide at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic hydrolysis.[7][8] Another powerful technique is the Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide with a diboron reagent like bis(pinacolato)diboron.[9]
Caption: Generalized synthetic workflow for this compound.
Commercial Availability
This compound is commercially available from a number of chemical suppliers catering to the research and development sector. Its availability facilitates its direct use in various synthetic applications without the need for multi-step in-house preparation.
Table of Representative Suppliers:
| Supplier | Product Number | Purity |
| Parchem | - | Inquiry required[5] |
| BLD Pharm | BD230710 | Inquiry required[10] |
| Ambeed | A532123 | >98% |
Note: This table is not exhaustive and is intended to provide examples of commercial sources. Purity and availability are subject to change and should be verified with the supplier.
Quality Control and Characterization
For any synthetic building block, rigorous quality control is paramount to ensure the reliability and reproducibility of experimental results. The primary techniques for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum will provide information on the aromatic protons. The protons on the phenylboronic acid ring will typically appear as doublets, while the protons on the difluorophenoxy ring will exhibit more complex splitting patterns due to coupling with the fluorine atoms. The acidic protons of the boronic acid group (B(OH)₂) often appear as a broad singlet, the chemical shift of which is dependent on concentration and the solvent used.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the carbon atoms in the molecule. Carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants. The carbon atom bonded to the boron atom may appear as a broad signal.
-
¹⁹F NMR: Fluorine NMR is a particularly powerful tool for characterizing this molecule. It will show a single resonance for the two equivalent fluorine atoms on the phenoxy ring, and the chemical shift and coupling constants can confirm the 3,5-substitution pattern.[2]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (250.01 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid, the B-O bond, the C-O-C ether linkage, and the C-F bonds.[11]
Applications in Research and Development
The unique structural features of this compound make it a valuable reagent in several areas of chemical research, particularly in drug discovery and materials science.
1. Suzuki-Miyaura Cross-Coupling Reactions:
The most prominent application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling is one of the most powerful methods for forming carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl halides and triflates to construct complex molecular architectures.[12]
Caption: Suzuki-Miyaura coupling with the title compound.
2. Medicinal Chemistry and Drug Design:
The 3,5-difluorophenoxy moiety is a privileged structural motif in medicinal chemistry. The fluorine atoms can serve several purposes:
-
Metabolic Blocking: Fluorine atoms can be introduced at sites of potential metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions or improving pharmacokinetic properties.
-
Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency.
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3]
The diaryl ether linkage provides a conformationally flexible yet stable connection between two aromatic rings, which is a common feature in many biologically active compounds. For instance, the structurally related 1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone scaffold has been investigated for its aldose reductase inhibitory activity, suggesting the potential of the 3,5-difluorophenyl moiety in designing therapies for diabetic complications.[4]
3. Materials Science:
The rigid, aromatic structure of this compound makes it a suitable building block for the synthesis of advanced materials. Through polymerization or incorporation into larger conjugated systems via reactions like the Suzuki-Miyaura coupling, it can be used to create materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
Conclusion
This compound is a commercially available and highly versatile building block for chemical synthesis. Its unique combination of a diaryl ether scaffold and a difluorinated aromatic ring provides chemists and drug designers with a powerful tool to construct novel molecules with enhanced properties. The continued exploration of its reactivity and applications is expected to lead to the development of new therapeutics and advanced materials.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. soci.org [soci.org]
- 4. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 8. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. 4-(3,5-二氟苯氧基)苯基硼酸 - CAS:1029438-51-4 - 凯布商城 [chembio.com.cn]
- 11. Cas 1029438-36-5,4-(3-Fluorophenoxy)phenylboronic acid | lookchem [lookchem.com]
- 12. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for substituted phenylboronic acids
An In-depth Technical Guide to the Stability and Storage of Substituted Phenylboronic Acids
Introduction: The Duality of Reactivity and Instability
Substituted phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends into materials science and medicinal chemistry, where they serve as sensors for saccharides and as building blocks for complex pharmaceuticals.[2][3] This versatility stems from the unique properties of the boronic acid moiety, B(OH)₂, which is generally stable, easy to handle, and possesses low toxicity.[2]
However, for the laboratory scientist and drug development professional, the practical application of these compounds is often hampered by their inherent instability. Phenylboronic acids are susceptible to several degradation pathways that can compromise their purity, affect reaction yields, and lead to inconsistent results. Understanding the mechanisms of this degradation and the factors that influence it is paramount for ensuring the integrity of these critical reagents from storage to reaction.
This guide provides a comprehensive overview of the stability challenges associated with substituted phenylboronic acids. It delves into the primary degradation pathways, explores the profound impact of substituents and environmental conditions, and offers field-proven protocols for storage, handling, and stability assessment.
Part 1: Core Degradation Pathways
The stability of a phenylboronic acid is not absolute. Two principal, competing degradation pathways are responsible for the majority of issues encountered in the lab: dehydration to boroxines and oxidative deboronation.
Dehydration: The Path to Boroxines
The most common degradation pathway for phenylboronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine.[1][4] This is a reversible equilibrium reaction, often driven by heat or observed during prolonged storage at ambient temperatures.[4][5]
Mechanism: Three molecules of a phenylboronic acid condense, eliminating three molecules of water to form the six-membered B-O-B ring of the boroxine.
-
3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
The presence of significant amounts of boroxine in a boronic acid sample is a frequent cause of poor performance in reactions like the Suzuki-Miyaura coupling, as it alters the stoichiometry and reactivity of the reagent. While the reaction is reversible and boroxines can be hydrolyzed back to the parent boronic acid, this equilibrium complicates accurate weighing and reagent delivery.[4] Commercial boronic acids are often a mixture of the acid and its corresponding boroxine.[6]
Oxidation: The Path to Phenols
Phenylboronic acids are susceptible to oxidative deboronation, a process that cleaves the C–B bond to yield the corresponding phenol and boric acid.[7][8] This pathway is particularly relevant in biological systems or under aerobic reaction conditions, where reactive oxygen species (ROS) like hydrogen peroxide can be present.[7][9]
Mechanism: The reaction is initiated by the attack of a nucleophilic oxidant on the empty p-orbital of the sp²-hybridized boron atom. This is followed by a rate-limiting 1,2-migration of the phenyl group from the boron to the oxygen atom, leading to a labile boric ester that is rapidly hydrolyzed.[7][10]
The rate of oxidation is a significant concern in drug development, as it represents a major metabolic liability for boronic acid-based pharmaceuticals.[9]
Part 2: Factors Influencing Stability
The rate and extent of degradation are not uniform across all substituted phenylboronic acids. They are profoundly influenced by the electronic and steric nature of the substituents, as well as by environmental factors.
The Role of Phenyl Ring Substituents
The electronic properties of substituents on the phenyl ring directly impact the stability of the boronic acid moiety by modulating the electron density at the boron center.[11]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ decrease the electron density on the boron atom. This makes the boron less susceptible to oxidation.[10] EWGs also increase the Lewis acidity of the boronic acid (lower pKa), which can influence its reactivity and binding properties.[12]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ increase electron density on the boron, making it more prone to oxidation.
-
Ortho Substituents: The position of the substituent is critical. An ortho substituent, regardless of its electronic nature, can provide steric hindrance around the boronic acid group, potentially slowing degradation. Furthermore, ortho groups capable of forming an intramolecular hydrogen bond or dative bond with the boron atom (e.g., -CHO, -F, -OR) can significantly stabilize the molecule.[11] This stabilization arises from favoring the geometry of the tetrahedral intermediate in the degradation pathway.[11]
| Substituent Type | Position | Effect on Acidity (pKa) | Impact on Oxidative Stability | References |
| Electron-Withdrawing (-NO₂) | para | Decreases pKa (more acidic) | Increases stability | [10][12] |
| Electron-Donating (-OCH₃) | para | Increases pKa (less acidic) | Decreases stability | [12] |
| Coordinating (-CHO, -F) | ortho | Decreases pKa (more acidic) | Significantly increases stability | [11] |
| Sterically Hindering | ortho | Varies | Can increase stability | [11] |
Environmental and Storage Conditions
Beyond intrinsic molecular properties, the stability of phenylboronic acids is dictated by their environment.
-
Temperature: Higher temperatures accelerate both dehydration to boroxines and other decomposition pathways.[1] Thermal analysis shows that heating solid phenylboronic acid often leads to an irreversible condensation reaction.[13][14]
-
Moisture: As dehydration is an equilibrium process, storing the compounds in a dry environment is crucial to prevent boroxine formation. Phenylboronic acids are often hygroscopic, readily absorbing moisture from the air.[15]
-
Air/Oxygen: Exposure to air, especially for electron-rich derivatives, can promote slow oxidation over time. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation.[15]
-
Light: While less documented for simple phenylboronic acids, photostability can be a concern for more complex or colored derivatives. Storing in the dark is a prudent general practice.[16]
Part 3: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective way to ensure the long-term viability and performance of substituted phenylboronic acids.
Long-Term Storage
For maximal shelf-life, all solid organoboronic acids should be stored according to the conditions outlined below.
| Condition | Recommendation | Rationale | Primary Degradation Prevented |
| Temperature | Refrigerate (2–8 °C) or freeze (-20 °C).[15][17] | Slows the rate of all chemical degradation processes. | Dehydration, Oxidation |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[15] | Prevents contact with atmospheric oxygen and moisture. | Oxidation, Dehydration |
| Moisture | Keep in a tightly sealed container in a dry location (desiccator).[17] | Shifts the dehydration equilibrium toward the acid form. | Dehydration to Boroxine |
| Light | Store in opaque or amber containers in the dark.[16][18] | Prevents potential photochemical degradation. | Photodecomposition |
Laboratory Handling
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Handle the solid in a glove box or under a stream of inert gas whenever possible, especially for sensitive derivatives.
-
Minimize Exposure: Dispense the required amount quickly and immediately reseal the container tightly. Avoid leaving bottles open on the bench.
-
Avoid Incompatibilities: Keep phenylboronic acids away from strong oxidizing agents, strong acids, and strong bases during storage.[15][19]
Part 4: Assessing Stability and Purity
Regularly assessing the purity of a stored phenylboronic acid is critical for reliable and reproducible research. Several analytical techniques can be employed for this purpose.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 3. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. d-nb.info [d-nb.info]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 19. dcfinechemicals.com [dcfinechemicals.com]
An In-depth Technical Guide to the Synthesis of Boronic Acids via Grignard Reagents
Introduction: The Indispensable Role of Boronic Acids in Modern Chemistry
Boronic acids and their derivatives have transitioned from chemical curiosities to indispensable building blocks in organic synthesis, materials science, and medicinal chemistry.[1] Their unique structural and electronic properties, characterized by a vacant p-orbital on the boron atom, render them versatile intermediates. In the pharmaceutical industry, the significance of boronic acids has surged, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[2] This has enabled the synthesis of complex molecular architectures that form the core of numerous drug candidates.[2]
Beyond their utility as synthetic intermediates, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, including the proteasome inhibitors Bortezomib (Velcade) and Ixazomib (Ninlaro) for treating multiple myeloma.[1][3] The boron atom in these drugs forms a stable, reversible covalent bond with the N-terminal threonine residue in the proteasome's active site, leading to potent and selective enzyme inhibition.[1][3] Given their profound impact, robust and scalable methods for their synthesis are of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth exploration of one of the most fundamental and widely practiced methods for synthesizing boronic acids: the reaction of Grignard reagents with borate esters. We will delve into the mechanistic underpinnings, practical experimental considerations, detailed protocols, and troubleshooting strategies to empower scientists with the knowledge for successful execution.
The Grignard Route: A Mechanistic Perspective
The synthesis of boronic acids via Grignard reagents is a classic organometallic transformation that proceeds in two primary stages: the formation of the highly nucleophilic Grignard reagent, followed by its reaction with a suitable boron electrophile, and a final hydrolysis step.
Stage 1: Formation of the Grignard Reagent (R-X → R-MgX)
The process begins with the preparation of a Grignard reagent (RMgX) by reacting an organic halide (R-X, where R = alkyl or aryl; X = Cl, Br, I) with magnesium metal.[4] This reaction involves the insertion of a magnesium atom into the carbon-halogen bond, a process believed to occur on the surface of the magnesium metal via a radical mechanism.[5][6]
This step is critical as it inverts the polarity of the carbon atom. In the starting halide, the carbon is electrophilic; in the resulting Grignard reagent, the carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[7] The reaction must be carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent through coordination.[8]
Stage 2: Borylation and Hydrolysis (R-MgX → R-B(OH)₂)
The highly nucleophilic Grignard reagent readily attacks the electrophilic boron atom of a trialkyl borate ester, B(OR')₃. This nucleophilic addition forms a tetracoordinate boronate complex, [R-B(OR')₃]⁻MgX⁺.[9] To obtain the desired boronic acid, this intermediate is subjected to an acidic aqueous workup. The hydrolysis step protonates the alkoxy groups, which are subsequently eliminated, yielding the final boronic acid, R-B(OH)₂.[10]
A significant challenge in this synthesis is the potential for over-addition. The initially formed boronic ester (R-B(OR')₂) is still electrophilic and can react with a second or even a third equivalent of the Grignard reagent to form undesired borinic acid (R₂BOH) and borane (R₃B) byproducts, respectively.[11][12] This side reaction diminishes the yield of the target boronic acid and complicates purification.
Key Reagents and Practical Considerations
The success of this synthesis hinges on careful selection of reagents and meticulous control of reaction conditions.
The Grignard Reagent: A Powerful but Sensitive Nucleophile
-
Starting Halides: Aryl and alkyl bromides or iodides are most commonly used due to their higher reactivity compared to chlorides.[4]
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice. THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.[13] The absolute exclusion of water is mandatory, as Grignard reagents are potent bases that react violently with water to quench the reagent and form an alkane.[10][14]
-
Initiation: The reaction can sometimes be slow to start. Gentle heating, adding a small crystal of iodine, or adding a pre-formed Grignard reagent can be used for activation.[14] The initiation is an exothermic process that must be carefully controlled.[13][15]
The Boron Electrophile: Controlling Reactivity
The choice of borate ester is a critical parameter for minimizing the over-addition side reaction. The strategy is to decrease the electrophilicity of the boron center after the first addition. This is typically achieved through steric hindrance.
| Borate Ester | Formula | Key Features & Rationale |
| Trimethyl Borate | B(OCH₃)₃ | Highly reactive and inexpensive. Prone to over-addition due to the small methoxy groups. Requires very low temperatures (-78 °C) to achieve selectivity.[9][16] |
| Triisopropyl Borate | B(O-iPr)₃ | The bulky isopropoxy groups provide significant steric hindrance. This disfavors the addition of a second Grignard reagent, leading to higher yields of the desired boronic ester.[17][18] The reaction can often be run at higher temperatures (e.g., 0 °C to -20 °C). |
| Pinacolborane (HBpin) or Isopropyl Pinacol Borate | C₆H₁₂BO₂H | Reacts with Grignard reagents to form stable pinacol boronate esters.[11][19][20] These esters are often crystalline solids, are stable to chromatography, and serve as excellent precursors for the free boronic acid, which can be obtained via subsequent hydrolysis.[9] |
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for the synthesis of an arylboronic acid from an aryl bromide. Note: All operations should be performed in a certified fume hood by trained personnel.
Mandatory Safety Precautions
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C) and assembled while hot under an inert atmosphere (Nitrogen or Argon).[14][15]
-
Reagent Hazards: Grignard reagents can be pyrophoric and are highly reactive with water and protic solvents.[13][21] Ethereal solvents like THF and diethyl ether are extremely flammable.[15] Handle all reagents under an inert atmosphere using syringe and cannula techniques.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[13][21]
-
Exotherm Control: The formation of the Grignard reagent and its subsequent reaction are exothermic.[7][22] An ice-water or dry ice/acetone bath must be readily available to control the reaction temperature.[15]
Detailed Methodology
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
In a separate, dry flask, prepare a solution of the aryl halide (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the aryl halide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gentle warming or the addition of an iodine crystal may be necessary.[14]
-
Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
-
Borylation Reaction:
-
Cool the freshly prepared Grignard solution to the appropriate temperature (e.g., -78 °C for trimethyl borate, -20 °C to 0 °C for triisopropyl borate).[9]
-
Slowly add the trialkyl borate (1.1 - 1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. A voluminous white precipitate may form.
-
After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, then let it warm slowly to room temperature and stir overnight.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of cold aqueous acid (e.g., 1-2 M HCl). This step should be done cautiously as it is highly exothermic.[23]
-
Stir the resulting biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: Crude boronic acids can be purified by several methods. Recrystallization from a suitable solvent (like water or a mixed solvent system) is common.[24][25] For less crystalline products, column chromatography on silica gel may be effective, though care must be taken as boronic acids can sometimes degrade on silica.[24] An alternative purification involves extraction into a basic aqueous solution followed by re-acidification and re-extraction, or forming a crystalline diethanolamine adduct which can be isolated and then hydrolyzed to release the pure boronic acid.[17][25]
-
Challenges, Troubleshooting, and Field-Proven Insights
| Problem | Probable Cause(s) | Solution(s) |
| Grignard reaction fails to initiate. | - Wet glassware or solvent.- Passivated magnesium surface (oxide layer). | - Ensure all components are scrupulously dry.[14]- Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings (with caution).[15][26] |
| Low yield of boronic acid. | - Incomplete Grignard formation.- Grignard reagent quenched by moisture.- Over-addition to form borinic acid.[11] | - Titrate the Grignard reagent before use to determine its exact concentration.- Use a sterically hindered borate ester (e.g., triisopropyl borate).[27]- Maintain very low temperatures during borate addition.[9] |
| Significant Wurtz coupling byproduct (R-R). | - Occurs with reactive halides (e.g., benzylic, allylic).- High local concentration of halide. | - Use "Barbier conditions" where the halide is added to a mixture of magnesium and the borate ester. This keeps the Grignard concentration low.[19] |
| Difficulty in purification. | - Boronic acids can be amphiphilic and may not behave well on silica gel.- Presence of borinic acid impurities. | - Attempt recrystallization from various solvents.[24]- Use the diethanolamine derivatization/purification method.[25]- For borinic acid contamination, gentle heating of the crude mixture with isopropyl pinacol borate can sometimes promote equilibration to the desired boronic ester.[27] |
Conclusion: A Cornerstone of Molecular Innovation
The synthesis of boronic acids via Grignard reagents is a powerful and versatile method that has stood the test of time. While it demands careful attention to experimental detail, particularly regarding anhydrous conditions and temperature control, its reliability and broad substrate scope make it an essential tool for chemists in academic and industrial research. For professionals in drug development, mastering this reaction provides access to a vast array of boronic acid building blocks, enabling the rapid synthesis of compound libraries and facilitating the journey from a promising lead to a clinical candidate.[28][29] By understanding the underlying principles and practical nuances detailed in this guide, researchers can confidently and efficiently harness this cornerstone reaction to drive innovation in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SATHEE: Chemistry Grignard Reaction Mechanism [satheepunjab.iitk.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. mt.com [mt.com]
- 8. leah4sci.com [leah4sci.com]
- 9. escholarship.org [escholarship.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 12. US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents [patents.google.com]
- 13. acs.org [acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
- 17. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 20. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 21. research.uga.edu [research.uga.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. byjus.com [byjus.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of (4-(3,5-Difluorophenoxy)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Advantage of Fluorinated Biaryl Ether Moieties
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]
This guide focuses on a particularly valuable building block: (4-(3,5-Difluorophenoxy)phenyl)boronic acid . The diaryl ether scaffold is a prevalent motif in numerous biologically active molecules. The strategic incorporation of fluorine atoms, as seen in the 3,5-difluoro substitution pattern, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. These include enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The unique electronic properties of the 3,5-difluorophenyl group also make it a valuable component in the design of liquid crystals and other high-performance organic materials.[7] This document provides a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for the effective use of this compound in Suzuki-Miyaura coupling reactions.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps, revolving around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the organic halide (Ar¹-X). This step forms a square planar Pd(II) intermediate. The choice of phosphine ligand is critical here; bulky, electron-rich ligands are known to facilitate this often rate-limiting step, especially for less reactive aryl chlorides.[1][9][10]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base.[11] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar²B(OH)₃]⁻).[12][13][14] This activated species then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical and can significantly impact reaction rates and yields.[14]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2][8]
Below is a visualization of this catalytic cycle.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocols: Coupling with this compound
The following protocols are designed as a robust starting point for researchers. Optimization may be required depending on the specific aryl halide partner.
General Considerations:
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. It is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Reagent Purity: The purity of all reagents, particularly the boronic acid and the aryl halide, is critical for achieving high yields and clean reactions.
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol is suitable for coupling this compound with a range of electron-rich, electron-neutral, and moderately electron-poor aryl bromides.
Table 1: Reagents for Standard Coupling with Aryl Bromide
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Aryl Bromide | - | 1.0 | 1.0 | - |
| This compound | 265.99 | 1.2 | 1.2 | 319 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane/Water (4:1 v/v) | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (319 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5.0 mL) via syringe.
-
Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.[3][15]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Advanced Coupling for Challenging Aryl Chlorides
Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond. This protocol utilizes a more active catalyst system employing a bulky, electron-rich phosphine ligand (a Buchwald ligand).[1][9][16]
Table 2: Reagents for Coupling with Aryl Chloride
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Aryl Chloride | - | 1.0 | 1.0 | - |
| This compound | 265.99 | 1.5 | 1.5 | 399 mg |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.02 (Pd) | 9.2 mg |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| Toluene | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
In a glovebox, or a Schlenk flask under a positive flow of inert gas, add the aryl chloride (1.0 mmol), this compound (399 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
In a separate vial, weigh the Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the reaction flask.
-
Evacuate and backfill the flask with inert gas three times (if not using a glovebox).
-
Add degassed toluene (5.0 mL) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).
-
Workup and purification follow the same procedure as described in Protocol 1.
Workflow Visualization
The general experimental workflow can be visualized as follows:
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Trustworthiness: A Self-Validating System
The protocols provided are designed to be self-validating. The progress of the reaction can be reliably monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis: A successful reaction will show the consumption of the limiting reagent (typically the aryl halide) and the appearance of a new, less polar spot corresponding to the biaryl product.
-
LC-MS Analysis: This provides more definitive evidence, showing a decrease in the peak for the starting material's mass and the emergence of a peak corresponding to the calculated mass of the desired coupled product.
In the event of a sluggish or incomplete reaction, this real-time monitoring allows for systematic troubleshooting. Common issues include insufficient degassing, catalyst deactivation, or an inappropriate choice of base or solvent for the specific substrate. The provided protocols, utilizing well-established and robust catalyst systems, serve as a reliable baseline for further optimization.[9][17][18]
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex diaryl ethers via the Suzuki-Miyaura cross-coupling reaction. By understanding the core mechanism and selecting the appropriate reaction conditions—particularly the catalyst system and base—researchers can efficiently incorporate this fluorinated motif into a wide range of molecules. The protocols detailed herein provide a solid foundation for the successful application of this building block in both academic research and industrial drug development.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: C-C Bond Formation with (4-(3,5-Difluorophenoxy)phenyl)boronic acid
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Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of (4-(3,5-Difluorophenoxy)phenyl)boronic acid
The construction of carbon-carbon (C-C) bonds is a foundational pillar of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors.[1][2] Among the myriad of C-C bond-forming methodologies, the Suzuki-Miyaura cross-coupling reaction has ascended to a position of prominence. This Nobel Prize-winning transformation provides a powerful and versatile tool for the creation of biaryl and substituted biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
The utility of the Suzuki-Miyaura reaction stems from its generally mild reaction conditions, broad functional group tolerance, and the use of organoboron reagents, which are typically stable, readily available, and possess low toxicity.[4][6] this compound is a particularly valuable building block in this context. The difluorophenoxy moiety can impart unique electronic properties and metabolic stability to the resulting biaryl products, making it a desirable component in drug discovery and development programs. The fluorine atoms can modulate the acidity (pKa) of the molecule and influence its binding affinity to biological targets.[7][8]
This guide provides a comprehensive overview of the experimental procedure for C-C bond formation using this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and offer insights into troubleshooting common challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[3][9][10] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The three key steps are oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (typically an aryl or vinyl bromide or iodide) to a palladium(0) complex.[3][9] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[9][11] The reactivity of the organic halide generally follows the trend: I > Br > OTf >> Cl.[5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the 4-(3,5-difluorophenoxy)phenyl group) is transferred to the palladium(II) complex, displacing the halide.[9][10] This process is facilitated by a base, which plays a crucial role in activating the boronic acid.[5][12][13][14][15] The base can activate the boronic acid to form a more nucleophilic boronate "ate" complex, or it can react with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[13][14]
-
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product with a new C-C bond.[9][10] This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. It is important to note that optimal conditions may vary depending on the specific aryl halide partner.
Materials and Reagents
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)[16]
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Oven-dried round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Rubber septum
-
Inert gas supply (argon or nitrogen) with manifold
-
Syringes and needles
-
Oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for workup and chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely ground K₃PO₄ (2.0 mmol).[4]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[17][18]
-
-
Solvent Addition:
-
Degas the toluene and water by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[4]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[19]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
-
Purification:
Summary of Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | An excess is often used to drive the reaction to completion and to compensate for potential protodeboronation.[20] |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be necessary for challenging substrates, but lower loadings are more cost-effective. |
| Ligand-to-Palladium Ratio | 1:1 to 2:1 | Optimizes catalyst activity and stability.[16] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | The choice of base can significantly impact the reaction outcome.[3][5][14] K₃PO₄ is often a good starting point for many systems. |
| Solvent | Toluene, Dioxane, THF, DMF | The solvent choice affects the solubility of reagents and the reaction temperature.[3][5][10] A small amount of water is often beneficial.[21] |
| Temperature | Room temperature to 120 °C | Dependent on the reactivity of the substrates and the catalyst system. |
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
Even with a well-defined protocol, challenges can arise. Below is a guide to diagnosing and addressing common problems.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poorly soluble reagents- Insufficiently strong base- Deactivated boronic acid | - Use a fresh batch of catalyst and ensure an inert atmosphere.- Try a different solvent or solvent mixture to improve solubility.[22]- Screen different bases (e.g., Cs₂CO₃, K₂CO₃).- Use a fresh sample of the boronic acid. |
| Protodeboronation | - Presence of excess water or protic solvents- Elevated temperatures for extended periods | - Use anhydrous solvents and dry reagents.- Minimize reaction time and temperature.- Consider using a boronic ester, which can be more stable.[23] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without a reducing agent | - Thoroughly degas all solvents and maintain an inert atmosphere.[3]- Use a Pd(0) source directly or ensure conditions are suitable for in situ reduction of the Pd(II) precatalyst. |
| Formation of Side Products | - Competing reactions (e.g., reduction of the aryl halide)- Decomposition of starting materials or product | - Optimize reaction conditions (temperature, reaction time).- Screen different ligands to improve selectivity. |
Troubleshooting Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. books.rsc.org [books.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Miyaura Borylation Reaction [organic-chemistry.org]
Application Note: The Strategic Role of (4-(3,5-Difluorophenoxy)phenyl)boronic Acid in Modern Medicinal Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Advantage of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] (4-(3,5-Difluorophenoxy)phenyl)boronic acid has emerged as a particularly valuable building block. It serves as a versatile precursor for installing a diaryl ether linkage, a common motif in potent and selective kinase inhibitors and other targeted therapeutics.[3][4] This guide provides a detailed overview of its applications, experimental protocols for its use in Suzuki-Miyaura cross-coupling, and an exploration of the structure-activity relationship (SAR) advantages conferred by the 3,5-difluorophenoxy moiety.
Physicochemical Properties and Handling
This compound is a stable, solid reagent, typically available with high purity, making it suitable for a wide range of synthetic applications.
| Property | Value |
| Chemical Formula | C₁₂H₉BF₂O₃ |
| Molecular Weight | 250.01 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1029438-51-4 |
| Typical Purity | ≥95%[5] |
| Solubility | Soluble in organic solvents like 1,4-dioxane, DMF, and THF |
| Storage | Store in a cool, dry place under an inert atmosphere |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in medicinal chemistry is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, celebrated for its mild conditions and exceptional tolerance of diverse functional groups.[6][7]
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or triflate) partner, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-assisted, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
The electron-withdrawing nature of the fluorine atoms on the boronic acid can influence reaction kinetics. While this enhances certain molecular interactions in the final compound, it can also increase the rate of protodeboronation (loss of the boronic acid group) under strongly basic conditions.[8] Therefore, careful selection of the base and catalyst system is crucial for achieving high yields.[8][9]
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide (Ar-Br) (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Condenser
-
Schlenk line or balloon for inert atmosphere
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to a suspension.
-
Degassing: Sparge the reaction mixture with argon or nitrogen for another 10-15 minutes to remove any dissolved oxygen.[6]
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask. The mixture may change color upon catalyst addition.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Caption: Fig. 2: Experimental Workflow for Suzuki Coupling.
Medicinal Chemistry Insights: The (4-(3,5-Difluorophenoxy)phenyl) Moiety
The inclusion of the (4-(3,5-difluorophenoxy)phenyl) moiety is a deliberate strategy to enhance a drug candidate's pharmacological profile.
Structure-Activity Relationship (SAR) Advantages
-
Blocking Metabolic Oxidation: The fluorine atoms at the 3 and 5 positions of the terminal phenyl ring act as "metabolic blockers." These positions are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. By replacing hydrogen with fluorine, this metabolic pathway is blocked, which can significantly increase the compound's half-life and oral bioavailability.[1][2]
-
Enhanced Binding Affinity: The electron-withdrawing fluorine atoms can modulate the electronics of the phenyl ring, influencing its ability to participate in π-stacking or other non-covalent interactions within a protein's binding site. Furthermore, the C-F bond can act as a weak hydrogen bond acceptor, providing additional stabilizing interactions.[10][11]
-
Conformational Rigidity: The diaryl ether linkage provides a specific, angled conformation that can be optimal for fitting into the active sites of enzymes like kinases. This defined geometry can lead to higher potency and selectivity compared to more flexible linkers.
-
Improved Physicochemical Properties: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1] This property is critical for reaching intracellular targets and can also impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Application in Kinase Inhibitor Design
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[3][12] Consequently, they are a major class of drug targets. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The (4-(3,5-difluorophenoxy)phenyl) moiety is frequently employed as a "scaffold-hopping" element or as part of a larger pharmacophore that occupies this pocket. Its structural and electronic features can enhance interactions with key amino acid residues, leading to potent and selective inhibition.[4][13] For example, this moiety is a key feature in a new class of potent inhibitors for Inositol Phosphate Multikinase (IPMK), a target implicated in glioblastoma.[3]
Caption: Fig. 3: Kinase Inhibition by a Targeted Drug.
Conclusion
This compound is more than just a synthetic intermediate; it is a strategic tool for medicinal chemists. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction allows for the efficient construction of the diaryl ether motif. The resulting 3,5-difluorophenoxyphenyl moiety imparts multiple advantageous properties to drug candidates, including enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetics. As the demand for highly specific and potent targeted therapies continues to grow, the judicious use of building blocks like this will remain essential for the successful development of next-generation medicines.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 5. boronpharm.com [boronpharm.com]
- 6. youtube.com [youtube.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
protocol for cross-coupling reactions with electron-deficient boronic acids
Mastering the Challenge: A Protocol for Cross-Coupling Reactions with Electron-Deficient Boronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the assembly of biaryl structures crucial to drug discovery and materials science.[1][2] While the reaction is famously robust, the use of electron-deficient boronic acids presents significant challenges that can lead to low yields and reaction failure. These substrates, though vital for accessing a wide range of pharmaceutically relevant molecules, are hampered by slow transmetalation rates and a high propensity for protodeboronation.[3][4] This guide provides a detailed examination of the mechanistic hurdles involved and offers field-proven strategies and step-by-step protocols to enable researchers to successfully employ these challenging yet valuable coupling partners. We will explore the critical interplay of catalyst, ligand, base, and solvent, providing a comprehensive framework for reaction optimization and troubleshooting.
Mechanistic Considerations: The Root of the Challenge
The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance between the key steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] With electron-deficient boronic acids, this balance is disrupted, primarily at the transmetalation step.
-
Reduced Nucleophilicity & Slow Transmetalation: The presence of electron-withdrawing groups on the arylboronic acid decreases the nucleophilicity of the carbon atom attached to boron. This makes the transfer of the organic group from the activated boronate complex to the palladium center (transmetalation) sluggish.[3][6] This step is often the rate-limiting step for these substrates, requiring carefully chosen conditions to accelerate it.[7]
-
Competitive Protodeboronation: Electron-deficient arylboronic acids are highly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom.[8][9] This decomposition pathway consumes the starting material, directly reducing the yield of the desired coupled product.[4][10] The reaction conditions, especially the choice of base and temperature, can dramatically influence the rate of this competing reaction.[11]
Strategic Approaches & Key Parameter Optimization
Overcoming the inherent difficulties of coupling electron-deficient boronic acids requires a multi-faceted approach where each reaction parameter is carefully optimized.
2.1. Catalyst and Ligand Selection: The Engine of the Reaction
The choice of the palladium catalyst and its associated ligand is paramount. The ligand sphere around the palladium center directly influences its reactivity and stability.
-
Electron-Rich, Bulky Ligands: To counteract the slow kinetics, highly active catalyst systems are required. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), are highly effective.[6][12] These ligands promote both the oxidative addition and the subsequent reductive elimination steps, helping to drive the catalytic cycle forward and minimize the lifetime of intermediates that could decompose.
-
Modern Precatalysts: The use of well-defined palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) is highly recommended. These complexes provide a reliable and rapid method for generating the active Pd(0) catalytic species under mild conditions, which is crucial to minimize the premature decomposition of the sensitive boronic acid.[6][10]
2.2. The Critical Role of the Base
The base plays a dual, often conflicting, role. It is essential for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[7][13] However, strong bases can also accelerate the undesired protodeboronation.[11]
-
Finding the "Sweet Spot": A delicate balance must be struck. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases (NaOH, KOH) to suppress protodeboronation.[11] For particularly stubborn couplings where transmetalation is extremely slow, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary, often in combination with optimized ligands and lower temperatures.[6]
-
Anhydrous Conditions: In some cases, particularly with highly sensitive substrates, employing anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial. This approach minimizes the primary proton source (water), thereby reducing the rate of protodeboronation.[14]
2.3. Protecting the Boronic Acid Moiety
A highly effective strategy to combat instability is to use a more stable surrogate of the boronic acid. These "protected" forms are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low.[8]
-
Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA ester, significantly enhances stability.[14][15] These are often stable enough for purification by column chromatography and are widely used in multi-step syntheses.[16]
-
Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborates are another class of highly stable, crystalline solids that serve as excellent coupling partners. They are more resistant to protodeboronation and can be used directly in the coupling reaction.[5][13]
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle for electron-deficient boronic acids.
Diagram 2: General Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boron Suzuki Coupling | Borates Today [borates.today]
The Strategic Role of (4-(3,5-Difluorophenoxy)phenyl)boronic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Component in Modern Medicinal Chemistry
(4-(3,5-Difluorophenoxy)phenyl)boronic acid has emerged as a crucial building block in the synthesis of complex bioactive molecules, particularly in the realm of targeted therapies. Its unique structural features—a diaryl ether linkage, a synthetically versatile boronic acid moiety, and a strategically di-fluorinated phenyl ring—offer a powerful combination for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the role of this reagent, focusing on its application in the synthesis of kinase inhibitors, and offers detailed protocols for its use in the laboratory.
The boronic acid group is a cornerstone of modern organic synthesis, primarily due to its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds.[1] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.[2][3] The diaryl ether motif is a common feature in many biologically active compounds, providing a balance of rigidity and conformational flexibility that can be optimal for binding to protein targets.
The 3,5-difluorophenoxy group is not merely a passive structural element. The presence of fluorine atoms can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[4] The electron-withdrawing nature of the fluorine atoms can also modulate the reactivity of the molecule and influence its interactions within a biological system.[5]
Core Application: Synthesis of MEK Inhibitors - The Case of Trametinib (GSK1120212)
A prominent example of the application of this compound is in the synthesis of Trametinib (trade name Mekinist), a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][6] Trametinib is approved for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations.[1][6] The (4-(3,5-Difluorophenoxy)phenyl) moiety is a key component of the Trametinib structure, contributing to its high affinity and selectivity for the MEK proteins.
The synthesis of Trametinib involves a crucial Suzuki-Miyaura coupling step where the this compound is coupled with a functionalized heterocyclic core. This reaction forms a key biaryl linkage that is central to the final drug's architecture.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Key Trametinib Intermediate
This protocol describes a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl halide, a key step in the synthesis of Trametinib and related MEK inhibitors.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling in Trametinib synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry |
| Aryl Halide (e.g., a functionalized iodo-pyridopyrimidine) | Varies | Varies | 1.0 eq |
| This compound | 1029438-51-4 | 250.00 | 1.2 eq |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 eq |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 eq |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - |
| Water (degassed) | 7732-18-5 | 18.02 | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a suitable concentration (typically 0.1 M with respect to the aryl halide).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere is critical for the reaction's success.[7]
-
Base: The base (e.g., sodium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[3]
-
Solvent System: A mixture of an organic solvent like dioxane and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and facilitates the formation of the active boronate species.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki-Miyaura couplings, known for its versatility and commercial availability.[8]
The Role of the 3,5-Difluorophenoxy Moiety in Bioactivity
The inclusion of the 3,5-difluorophenoxy group in molecules like Trametinib is a deliberate design choice aimed at enhancing its therapeutic profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. The difluoro substitution pattern provides a balance, increasing lipophilicity without making the molecule overly greasy, which could lead to poor solubility.
-
Target Binding and Selectivity: The electronegative fluorine atoms can engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket. In the case of Trametinib, the 3,5-difluorophenoxy moiety is believed to contribute to its high affinity for the allosteric binding site on MEK, enhancing its potency and selectivity.[1] The specific positioning of the fluorine atoms can also influence the conformation of the molecule, pre-organizing it for optimal binding.
Visualizations
Suzuki-Miyaura Catalytic Cycle:
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Workflow for Trametinib Intermediate:
Figure 3: Simplified workflow for the synthesis of Trametinib.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of bioactive molecules, particularly in the development of targeted cancer therapies like MEK inhibitors. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the beneficial physicochemical properties imparted by the 3,5-difluorophenoxy moiety, makes it a strategic choice for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the effective use of this important building block in the ongoing quest for novel and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. researchgate.net [researchgate.net]
The Suzuki-Miyaura Cross-Coupling Reaction: A Comprehensive Guide to the Synthesis of Biaryl Compounds Using Substituted Boronic Acids
Introduction: The Enduring Power of the C-C Bond
The construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[1] First reported in 1979, this reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or pseudohalide.[1][2] Its widespread adoption in both academic and industrial laboratories can be attributed to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[1][3]
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of biaryl compounds, with a special focus on the practical application of substituted boronic acids. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also a deep understanding of the underlying principles that govern the success of this transformative reaction.
The Heart of the Matter: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the organohalide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction. The reactivity of the halide follows the trend: I > Br > OTf >> Cl.[2]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Key Reagents and Their Roles: A Deeper Dive
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of each component.
The Palladium Catalyst and Ligands: The Heart of the Reaction
The choice of the palladium source and the associated ligands is critical for achieving high yields and accommodating a broad range of substrates.
-
Palladium Precatalysts: While the active catalyst is a Pd(0) species, air-stable Pd(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) and dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) are commonly used.[1] These are reduced in situ to the active Pd(0) form.[1]
-
Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[4]
-
Phosphine Ligands: These are the most common class of ligands. Bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are particularly effective for coupling challenging substrates, including sterically hindered aryl chlorides.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable complexes with palladium, often leading to higher catalyst turnover numbers and improved stability.[5]
-
The Boronic Acid: The Nucleophilic Partner
Substituted boronic acids are generally stable, crystalline solids that are easy to handle. However, their reactivity and stability can be significantly influenced by the nature of their substituents.
-
Electron-Donating Groups (EDGs): Boronic acids bearing EDGs (e.g., -OCH₃, -CH₃) are generally more nucleophilic and react readily.
-
Electron-Withdrawing Groups (EWGs): Those with EWGs (e.g., -NO₂, -CN, -CO₂R) are less nucleophilic and can be more challenging to couple. They are also more susceptible to a key side reaction: protodeboronation .[6]
-
Steric Hindrance: Ortho-substituted boronic acids can present a significant challenge due to steric hindrance, which can impede both the transmetalation step and the final reductive elimination.[7][8]
The Base: The Activator and pH Modulator
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species.[1] Common bases include:
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used.
-
Phosphates: Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[6]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also effective.
-
Fluorides: Cesium fluoride (CsF) and potassium fluoride (KF) can be beneficial, particularly in cases where other bases fail.
The choice of base can significantly impact the reaction outcome, and screening of different bases is often necessary for optimization.
The Solvent: The Reaction Medium
The solvent system must be capable of dissolving the reagents and catalyst, and it can also influence the reaction rate and selectivity. Common solvents include:
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used.
-
Aromatic Solvents: Toluene is a common choice, especially for higher temperature reactions.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile (MeCN) can be effective.
-
Aqueous Mixtures: Many Suzuki-Miyaura couplings are performed in a mixture of an organic solvent and water. Water can play a beneficial role in dissolving the base and facilitating the transmetalation step.[9]
Experimental Protocols: From Theory to Practice
The following protocols provide a starting point for conducting Suzuki-Miyaura couplings with various classes of substituted boronic acids. Note: These are general guidelines, and optimization of reaction conditions may be necessary for specific substrates.
General Experimental Workflow
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard Coupling of an Electron-Rich Boronic Acid
-
Substrates: 4-Methoxyphenylboronic acid and 1-bromo-4-chlorobenzene.
-
Reagents & Materials:
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
1-Bromo-4-chlorobenzene (1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-methoxyphenylboronic acid, 1-bromo-4-chlorobenzene, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Coupling of a Sterically Hindered Boronic Acid
-
Substrates: 2,6-Dimethylphenylboronic acid and 2-chloro-m-xylene.
-
Reagents & Materials:
-
2,6-Dimethylphenylboronic acid (1.4 mmol, 1.4 equiv)
-
2-Chloro-m-xylene (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add 2,6-dimethylphenylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos to a Schlenk flask.
-
Add the degassed toluene and water, followed by 2-chloro-m-xylene.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress. Due to the steric hindrance, longer reaction times may be required.
-
Follow the workup and purification procedure as described in Protocol 1.
-
Protocol 3: Coupling of an Electron-Deficient Boronic Acid
-
Substrates: 4-Carboxyphenylboronic acid and 4-bromoanisole.
-
Reagents & Materials:
-
4-Carboxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.044 mmol, 4.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)
-
tert-Amyl alcohol (5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Combine 4-carboxyphenylboronic acid, 4-bromoanisole, cesium carbonate, Pd(OAc)₂, and XPhos in a Schlenk flask under an inert atmosphere.
-
Add degassed tert-amyl alcohol.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Quantitative Data Summary
The choice of catalyst, ligand, base, and solvent can have a dramatic impact on the yield of a Suzuki-Miyaura coupling. The following tables provide a comparative overview based on literature data for illustrative purposes.
Table 1: Effect of Catalyst and Ligand on Yield for Challenging Couplings
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | RT | 2 | 98 |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | XPhos (1) | K₃PO₄ (2) | Dioxane | 100 | 1 | >95 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 4 | 92 |
| 2-Bromotoluene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1) | BI-DIME (2) | K₃PO₄ (3) | Toluene | 110 | 12 | 85 |
Table 2: Influence of Base on the Yield of a Standard Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst | Base (2 equiv) | Solvent | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 98 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 97 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ | KF | Dioxane/H₂O | 85 |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in Suzuki-Miyaura couplings. Understanding the common side reactions and their causes is key to successful troubleshooting.
Issue 1: Low or No Product Formation
-
Possible Causes:
-
Inactive Catalyst: The palladium precatalyst may not have been effectively reduced to the active Pd(0) species, or the catalyst may have decomposed.[9][10]
-
Poorly Soluble Reagents: The base or other reagents may not be sufficiently soluble in the chosen solvent.
-
Substrate Reactivity: The aryl halide may be unreactive (e.g., an unactivated aryl chloride), or the boronic acid may be too sterically hindered or electron-deficient.
-
-
Solutions:
-
Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more easily activated precatalyst system (e.g., Buchwald precatalysts).
-
Ensure all reagents are of high purity and solvents are anhydrous and degassed.
-
Screen different solvent/base combinations to improve solubility.
-
For unreactive aryl chlorides, use more electron-rich and bulky ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄, KOtBu).[2]
-
Increase the reaction temperature or time.
-
Issue 2: Protodeboronation
This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, and is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[6]
-
Possible Causes:
-
Presence of excess water or protic solvents.
-
Harsh basic conditions.
-
Elevated temperatures and long reaction times.
-
-
Solutions:
Issue 3: Homocoupling of the Boronic Acid
This side reaction leads to the formation of a symmetrical biaryl (Ar'-Ar') from the boronic acid.
-
Possible Causes:
-
Solutions:
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. Its success hinges on a thorough understanding of the interplay between the catalyst, ligand, boronic acid, base, and solvent. By carefully selecting the reaction components and conditions based on the specific properties of the substituted boronic acid and the aryl halide, researchers can overcome common challenges and efficiently construct a vast array of complex molecular architectures. This guide provides a solid foundation for both novice and experienced chemists to harness the full potential of this remarkable reaction in their research and development endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
The Versatile Boronic Acid: A Keystone in Modern Pharmaceutical Development
Introduction: The Ascendance of Boron in Medicinal Chemistry
Once relegated to the periphery of organic chemistry, boronic acids have emerged as indispensable tools in the pharmaceutical scientist's armamentarium. Their unique electronic properties, characterized by an empty p-orbital on the boron atom, confer a remarkable versatility that has been harnessed for a myriad of applications, from the synthesis of complex drug scaffolds to the development of targeted therapies and advanced drug delivery systems. This technical guide provides an in-depth exploration of the key applications of boronic acids in pharmaceutical development, complete with detailed protocols and insights into the underlying chemical principles.
The journey of boronic acids into the pharmaceutical mainstream was significantly propelled by the success of bortezomib (Velcade®), the first FDA-approved proteasome inhibitor containing a boronic acid moiety for the treatment of multiple myeloma.[1] This milestone shattered previous misconceptions about the inherent toxicity of boron-containing compounds and spurred a wave of research into their potential as therapeutic agents and versatile chemical building blocks.[2][3] Today, the applications of boronic acids span the entire drug discovery and development pipeline, a testament to their unique reactivity and biocompatibility.[4][5]
This guide will delve into the following key areas:
-
Boronic Acids as Foundational Building Blocks: The Suzuki-Miyaura Coupling
-
Targeted Inhibition: Boronic Acids as Enzyme Inhibitors
-
Precision Engineering: Bioconjugation with Boronic Acids
-
Smart Therapeutics: Boronic Acid-Based Drug Delivery Systems
-
Selective Separations: Boronate Affinity Chromatography
Boronic Acids as Foundational Building Blocks: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is arguably the most significant application of boronic acids in pharmaceutical synthesis.[6] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of the complex molecular architectures of many drugs.[7][8][9] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.[7][10]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organic halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of a biaryl compound, a common structural motif in pharmaceuticals, using the Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
-
Base (e.g., anhydrous sodium carbonate [Na₂CO₃], 2.0 mmol)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1, 5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Reactant 1 (Aryl Halide) | Reactant 2 (Arylboronic Acid) | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4 | 95 |
| 1-Iodo-4-nitrobenzene | 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 2 | 92 |
| 2-Chloropyridine | 3-Furylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 12 | 85 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Targeted Inhibition: Boronic Acids as Enzyme Inhibitors
The electrophilic nature of the boron atom in boronic acids makes them excellent candidates for the design of enzyme inhibitors. They can form reversible covalent bonds with nucleophilic residues, such as serine or threonine, in the active site of enzymes.[11] This mechanism of action is exemplified by bortezomib, which targets the 26S proteasome, a key player in cellular protein degradation.[1] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells.[12]
Mechanism of Proteasome Inhibition by Bortezomib
The boronic acid moiety of bortezomib forms a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome.[2] This interaction effectively blocks the catalytic activity of the enzyme.
Inhibition of Proteasome by Bortezomib
Protocol: In Vitro Proteasome Inhibition Assay
This protocol describes a method to assess the inhibitory activity of a boronic acid compound, such as bortezomib, on proteasome activity in cancer cell lines.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line RPMI-8226)
-
Bortezomib (or other boronic acid inhibitor)
-
Cell culture medium and supplements
-
Proteasome activity assay kit (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of bortezomib in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 2, 4, 8, 24 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the proteasome assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for 10-15 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of proteasome inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of proteasome activity).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (nM) |
| Bortezomib | RPMI-8226 | 2 | 8.5 |
| Bortezomib | HCT-116 | 2 | 12.3 |
| Compound X | RPMI-8226 | 2 | 25.1 |
Note: IC₅₀ values are representative and can vary depending on the cell line and experimental conditions.
Precision Engineering: Bioconjugation with Boronic Acids
Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or antibody, is a powerful tool for developing targeted therapeutics, diagnostics, and research probes.[13] Boronic acids have emerged as versatile reagents for bioconjugation due to their ability to form reversible or stable linkages with specific functional groups on biomolecules.[4]
Strategies for Boronic Acid-Mediated Bioconjugation
Several strategies have been developed for boronic acid-mediated bioconjugation, including:
-
Boronate Ester Formation: Boronic acids react with cis-diols, which are present in glycoproteins and some amino acid side chains, to form boronate esters. This interaction is pH-dependent and reversible.[14]
-
Iminoboronate Formation: ortho-Formylphenylboronic acids can react with primary amines, such as the ε-amino group of lysine residues, to form stable iminoboronates.[4]
-
Sequential Cross-Coupling: Bifunctional boronic acid reagents can be used for sequential cross-coupling reactions, allowing for the construction of complex bioconjugates.[15]
General Workflow for Bioconjugation
Protocol: Labeling a Protein with a Boronic Acid-Containing Fluorescent Dye
This protocol describes the labeling of a protein with a fluorescent dye functionalized with an ortho-formylphenylboronic acid for reaction with lysine residues.
Materials:
-
Protein to be labeled (e.g., Bovine Serum Albumin, BSA)
-
ortho-Formylphenylboronic acid-functionalized fluorescent dye
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Size-exclusion chromatography column for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the boronic acid-functionalized dye in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.
-
Conjugation Reaction: Add the dye solution to the protein solution at a molar ratio of 5-20 fold excess of dye to protein. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the reaction buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye using a spectrophotometer and their respective extinction coefficients.
Smart Therapeutics: Boronic Acid-Based Drug Delivery Systems
The development of "smart" drug delivery systems that can release their payload in response to specific physiological stimuli is a major goal in pharmaceutical research. Boronic acids are well-suited for this purpose due to their pH-sensitive and glucose-responsive nature.[12]
pH-Responsive Drug Release
The interaction between boronic acids and diols is pH-dependent, with boronate ester formation being favored at physiological or slightly alkaline pH and dissociation occurring in acidic environments. This property can be exploited to design drug delivery systems that release their cargo in the acidic tumor microenvironment.[12]
Glucose-Responsive Drug Delivery
Boronic acids can also bind to glucose, which is a diol-containing molecule. This has led to the development of glucose-responsive drug delivery systems, particularly for the treatment of diabetes. For example, insulin can be encapsulated in boronic acid-functionalized nanoparticles that release the hormone in response to high glucose levels.
Protocol: Preparation of Boronic Acid-Functionalized Nanoparticles for pH-Responsive Drug Delivery
This protocol describes the preparation of nanoparticles functionalized with phenylboronic acid (PBA) for the pH-triggered release of a model drug.
Materials:
-
Polymer with pendant phenylboronic acid groups (e.g., poly(3-acrylamidophenylboronic acid))
-
Drug to be encapsulated (e.g., a polyphenol like emodin)
-
Organic solvent (e.g., methanol)
-
Deionized water
-
Stirring plate
Procedure:
-
Polymer Solution: Dissolve the boronic acid-functionalized polymer in the organic solvent.
-
Drug Loading: Add the drug to the polymer solution and stir until fully dissolved.
-
Nanoprecipitation: Add the polymer-drug solution dropwise to deionized water under vigorous stirring. The nanoparticles will self-assemble.
-
Solvent Removal: Continue stirring for a period to allow for the evaporation of the organic solvent.
-
Purification: The nanoparticles can be purified by dialysis or centrifugation to remove unloaded drug and excess polymer.
-
Characterization: Characterize the size and morphology of the nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM). Determine the drug loading efficiency and encapsulation efficiency.
-
In Vitro Release Study: Perform an in vitro drug release study at different pH values (e.g., pH 7.4 and pH 5.0) to demonstrate the pH-responsive release profile.
Data Presentation:
| Nanoparticle Formulation | Average Size (nm) | Drug Loading (%) | Release at pH 7.4 (24h, %) | Release at pH 5.0 (24h, %) |
| PBA-Emodin-NPs | 150 ± 20 | 5.2 | 25 | 75 |
| Control-NPs (no PBA) | 145 ± 25 | 4.8 | 30 | 32 |
Note: Data are representative and will vary based on the specific polymer, drug, and formulation parameters.
Selective Separations: Boronate Affinity Chromatography
Boronate affinity chromatography is a powerful technique for the purification of biomolecules containing cis-diol groups, such as glycoproteins, nucleic acids, and catechols. The stationary phase of the chromatography column is functionalized with boronic acid ligands, which selectively bind to the cis-diols of the target molecules under alkaline conditions.[7] The bound molecules can then be eluted by lowering the pH or by using a competing diol-containing molecule.
Principle of Boronate Affinity Chromatography
The separation is based on the reversible formation of a five- or six-membered cyclic boronate ester between the boronic acid ligand and the cis-diol of the analyte. This interaction is pH-dependent, with optimal binding typically occurring at a pH above the pKa of the boronic acid.
Boronate Affinity Chromatography Workflow
Protocol: Purification of a Glycoprotein using Boronate Affinity Chromatography
This protocol provides a general procedure for the enrichment of a glycoprotein from a complex mixture.
Materials:
-
Boronate affinity chromatography column
-
Binding/Wash Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5)
-
Elution Buffer (e.g., 100 mM Glycine-HCl, pH 3.0 or Binding Buffer containing 200 mM sorbitol)
-
Sample containing the glycoprotein of interest
-
Chromatography system or centrifuge for spin columns
Procedure:
-
Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the sample onto the column. If the sample is not in the Binding Buffer, perform a buffer exchange.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound glycoprotein with 5-10 column volumes of Elution Buffer.
-
Fraction Collection: Collect the eluted fractions and analyze for the presence of the target glycoprotein using methods such as SDS-PAGE or Western blotting.
-
Column Regeneration: Regenerate the column according to the manufacturer's instructions, typically by washing with a high pH buffer followed by a low pH buffer and then re-equilibrating with the Binding Buffer.
Conclusion: The Future of Boronic Acids in Pharmaceutical Innovation
The applications of boronic acids in pharmaceutical development are vast and continue to expand. From their foundational role in the synthesis of new chemical entities to their sophisticated use in targeted therapies and smart drug delivery systems, boronic acids have proven to be a remarkably versatile and valuable class of compounds. As our understanding of their chemistry and biology deepens, we can anticipate the emergence of even more innovative applications that will further shape the future of medicine. The continued exploration of boronic acid chemistry promises to unlock new therapeutic opportunities and address unmet medical needs.
References
- 1. Proteasome inhibition by bortezomib parallels a reduction in head and neck cancer cells growth, and an increase in tumor-infiltrating immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trinitybiotech.com [trinitybiotech.com]
- 3. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. EP2528933A1 - Process for the purification of glycoproteins - Google Patents [patents.google.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Fluorinated Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of fluorinated phenylboronic acids. These substrates are crucial for modern drug discovery, yet their unique electronic properties present distinct challenges in synthesis. This resource is designed to help you navigate these challenges, optimize your reaction conditions, and achieve reliable, high-yielding results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides not only a solution but also the underlying chemical reasoning to help you make informed decisions in the lab.
Q1: My reaction yield is low or non-existent. What are the most common causes and how do I fix them?
Low or no yield in the coupling of fluorinated phenylboronic acids is a frequent issue, often stemming from a combination of factors related to the substrate's inherent reactivity and the reaction setup.
Core Problem: The primary issue is often twofold: the slow rate of the desired catalytic cycle and the competing decomposition of the boronic acid. The electron-withdrawing nature of fluorine atoms makes the boronic acid prone to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can couple.[1][2]
Solutions & Explanations:
-
Inadequate Catalyst Activation or Activity: Electron-deficient boronic acids require highly active catalysts to ensure the coupling rate outpaces the decomposition rate.[1][3]
-
Action: Switch to a more active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are designed to generate the active Pd(0) species quickly and at low temperatures, which is critical for unstable boronic acids.[3][4] Using a precatalyst avoids slow, inefficient reduction of Pd(II) sources like Pd(OAc)₂, which can allow time for the boronic acid to decompose.[5]
-
-
Protodeboronation: This is the most common decomposition pathway. It is often catalyzed by the base and accelerated by heat and the presence of water.[1][2]
-
Action:
-
Use a Weaker Base: Strong bases (NaOH, KOH) aggressively promote protodeboronation.[1] Switch to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Lower the Temperature: High temperatures increase the rate of all reactions, including protodeboronation. If your catalyst is active enough, running the reaction at a lower temperature (e.g., 40-80 °C) can significantly suppress this side reaction.[1][3]
-
Ensure Anhydrous Conditions: Meticulously dry your solvents and reagents. While some water is often necessary for the Suzuki reaction to proceed, excess water facilitates protodeboronation.[1]
-
-
-
Poor Oxygen Removal: Oxygen can deactivate the Pd(0) catalyst and lead to oxidative homocoupling of the boronic acid, consuming your starting material.[1][5]
-
Action: Degas your reaction mixture thoroughly. This is non-negotiable. Use a robust method like three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.
-
Q2: I'm observing significant protodeboronation of my fluorinated phenylboronic acid. How can I specifically prevent this?
Protodeboronation is the Achilles' heel of many Suzuki reactions involving electron-deficient boronic acids.[2] It occurs when the boronic acid is cleaved by a proton, replacing the boron group with a hydrogen atom.
Core Problem: The mechanism is often base-catalyzed. The base activates the boronic acid to a boronate species, which is more susceptible to reaction with a proton source like water.[2] The electron-withdrawing fluorine atoms exacerbate this instability.[1]
Solutions & Explanations:
-
"Slow-Release" Strategy with Boronic Esters: This is one of the most effective methods. Instead of using the free boronic acid, convert it to a more stable derivative that slowly hydrolyzes under the reaction conditions to provide a low, steady concentration of the active boronic acid.[2][3]
-
Action: Use a pinacol ester, MIDA boronate, or an organotrifluoroborate salt.[2][3][5] These are generally more stable to the basic conditions but can still participate in the catalytic cycle. Pinacol esters, for instance, can be prepared via Miyaura borylation and are often stable enough for chromatographic purification.[6][7]
-
-
Optimize the Base and Solvent System:
-
Accelerate the Catalytic Cycle: The faster your desired reaction, the less time there is for decomposition.
Q3: The reaction is sluggish and doesn't go to completion. What parameters should I adjust?
A stalled reaction indicates that the catalytic turnover is slow or has stopped. For fluorinated systems, this often points to a less-than-optimal catalyst, base, or temperature.
Core Problem: The transmetalation step of the Suzuki cycle is often rate-limiting, especially with electron-deficient boronic acids. The electron-withdrawing fluorine atoms decrease the nucleophilicity of the aryl group being transferred to the palladium center. Paradoxically, while this makes protodeboronation easier, it can slow the productive coupling step. However, studies have shown that fluorine substitution, particularly in the ortho position, can actually accelerate transmetalation, suggesting a complex interplay of factors.[3] The key is to find conditions that favor this step.
Solutions & Explanations:
-
Enhance Catalyst Performance:
-
Action: Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%).[1] More importantly, ensure you are using an optimal ligand. For electron-deficient partners, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often superior as they promote the reductive elimination step and stabilize the active Pd(0) species.[1][9]
-
-
Re-evaluate the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10][11]
-
Action: A stronger base might be needed to facilitate the formation of the reactive boronate species, but this must be balanced against the risk of protodeboronation. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is highly recommended. K₃PO₄ is often a good compromise, providing sufficient basicity while being less aggressive than hydroxides.[1]
-
-
Increase the Temperature (Cautiously):
-
Action: If you have already optimized the catalyst and base to minimize decomposition, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can overcome the activation barrier for a sluggish reaction.[12] Monitor the reaction closely for signs of decomposition.
-
Q4: Purification is difficult due to residual boron species. What are the best workup procedures?
Boronic acids and their byproducts can be tricky to remove, often co-eluting with the desired product during chromatography.
Core Problem: Boronic acids have unique solubility and acidity profiles that can be exploited for their removal.
Solutions & Explanations:
-
Acid/Base Extraction:
-
Action: After the reaction, perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃).[13] The boronic acid will be deprotonated to the anionic boronate, which is highly water-soluble and will be extracted into the aqueous layer, while your typically less polar product remains in the organic phase.[13]
-
-
Complexation/Scavenging:
-
Action: Treat the crude reaction mixture with a diol, such as diethanolamine or pinacol. These will form stable cyclic esters with the residual boronic acid, changing its polarity and making it easier to separate via chromatography or extraction.
-
-
Volatilization (for simple boronic acids):
Frequently Asked Questions (FAQs)
This section covers broader concepts and provides general guidance for reaction design.
Q1: Which palladium catalyst and ligand system is generally best for coupling electron-deficient fluorinated phenylboronic acids?
There is no single "best" system, as the optimal choice depends on the specific coupling partners. However, a highly reliable starting point is a palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand.
-
Recommended Systems:
-
Catalysts: G2, G3, or G4-palladium precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These are air- and moisture-stable solids that rapidly form the active Pd(0)L species in solution, even at room temperature.[3][4] This rapid activation is key to outcompeting the decomposition of sensitive boronic acids.[3]
-
Ligands: XPhos , SPhos , and RuPhos are excellent choices. Their steric bulk and electron-donating properties facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle, leading to high turnover numbers and frequencies.[1][9]
-
Q2: What is the role of the base, and how do I choose the right one?
The base has multiple, critical roles in the Suzuki-Miyaura reaction.[10][11] It is not merely a spectator.
-
Mechanism of Action: The primary role of the base is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex, [ArB(OH)₃]⁻.[10] This anionic boronate species is much more reactive in the transmetalation step with the Pd(II)-halide complex than the neutral boronic acid.[10]
-
Choosing a Base: The choice is a trade-off between reactivity and stability.
-
Strong Bases (NaOH, KOH, CsOH): Highly effective at promoting transmetalation but also significantly accelerate protodeboronation.[1] Generally, avoid these for fluorinated boronic acids unless other methods fail.
-
Carbonate Bases (K₂CO₃, Cs₂CO₃): A good middle ground. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the beneficial effect of the large cesium cation.
-
Phosphate Bases (K₃PO₄): Often the base of choice for sensitive substrates. It is strong enough to facilitate the catalytic cycle but is significantly less harsh than hydroxides, minimizing protodeboronation.[1][3]
-
Fluoride Bases (CsF, KF): Can be very effective, as the fluoride ion has a high affinity for boron.[8] However, its effect can be complex, as it can also form unreactive boronate species.[8]
-
Q3: How does the position and number of fluorine atoms affect reactivity?
The electronic impact of fluorine is profound and position-dependent.
-
General Effect: As strong electron-withdrawing groups, fluorine atoms decrease the electron density on the phenyl ring. This makes the boronic acid more prone to protodeboronation.[1]
-
Ortho Fluorines: A fluorine atom ortho to the boronic acid group has the most significant impact. It dramatically increases the rate of protodeboronation.[3] However, it has also been shown to significantly accelerate the rate of the desired transmetalation step, creating a kinetic competition.[3] A successful reaction under these circumstances depends entirely on having a catalyst system fast enough to favor the productive pathway.
-
Meta and Para Fluorines: These also increase instability but generally to a lesser extent than an ortho substituent.
-
Polyfluorination: As the number of fluorine atoms increases, the boronic acid generally becomes more unstable. Pentafluorophenylboronic acid, for example, is notoriously challenging to use.[3]
Data & Protocols
Table 1: Recommended Starting Conditions for Fluorinated Phenylboronic Acids
| Substrate Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp (°C) |
| Mono- or Di-fluorinated | XPhos Pd G3 (1-2%) | (Internal to precatalyst) | K₃PO₄ (2.0) | 1,4-Dioxane | 80-100 |
| ortho-Difluorinated | SPhos Pd G2 (2-3%) | (Internal to precatalyst) | K₃PO₄ (2.0) | Toluene/H₂O | 60-80 |
| Tri- or Tetra-fluorinated | XPhos Pd G3 (3-5%) | (Internal to precatalyst) | Cs₂CO₃ (2.5) | THF | 40-60 |
| General (using Ester) | Pd₂(dba)₃ (2%) | SPhos (4.5%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 80 |
Note: These are starting points. Optimization is often required for specific substrates.
Experimental Protocol: General Procedure for Coupling of 2,6-Difluorophenylboronic Acid with an Aryl Bromide
This protocol emphasizes rigorous exclusion of oxygen and uses a modern catalyst system to maximize success with a challenging substrate.
-
Reagent Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2,6-difluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Through the septum, add 10 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Catalyst Addition: In a separate vial and under a positive pressure of argon, weigh SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%). Quickly add the catalyst to the reaction flask against a positive flow of argon.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with 1M NaOH (aq) (2 x 15 mL) to remove residual boronic acid, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield Reactions
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle, highlighting the challenging transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products from (4-(3,5-Difluorophenoxy)phenyl)boronic Acid Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from (4-(3,5-Difluorophenoxy)phenyl)boronic acid. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.
Introduction: The Unique Challenges of Purifying Fluorinated Biaryl Compounds
This compound is a valuable building block in medicinal chemistry and materials science, often employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The presence of the electron-withdrawing 3,5-difluorophenoxy moiety introduces specific challenges and considerations during product purification. These include:
-
Altered Polarity and Solubility: The fluorine atoms and the ether linkage significantly influence the polarity and solubility of both the starting material and the final product, which may differ from non-fluorinated analogs.
-
Increased Propensity for Side Reactions: Fluorinated boronic acids can be susceptible to side reactions like protodeboronation, especially under the basic conditions of the Suzuki-Miyaura coupling.[1]
-
Unique Impurity Profile: The reaction may yield a specific set of impurities, including homocoupled byproducts and unreacted starting materials, whose separation from the desired product requires tailored strategies.
This guide will address these challenges in a practical, question-and-answer format to help you navigate your purification workflows with confidence.
Troubleshooting Guide: Common Purification Issues and Solutions
This section is designed to address specific problems you may encounter during the purification of your target compound.
Problem 1: My crude product is contaminated with unreacted this compound and its boroxine trimer.
Question: How can I effectively remove residual boronic acid and its anhydride (boroxine) from my desired biaryl product after a Suzuki-Miyaura coupling reaction?
Answer: The presence of unreacted boronic acid and its boroxine is a common issue. Due to their acidic nature and polarity, several strategies can be employed for their removal.
Causality: Boronic acids are Lewis acids and can form boroxines through dehydration.[2] Their polar nature, stemming from the hydroxyl groups, makes them amenable to specific extraction and chromatographic techniques.
Recommended Strategies:
-
Aqueous Base Wash (Liquid-Liquid Extraction): This is often the most straightforward approach.
-
Principle: Boronic acids are acidic and will be deprotonated by a basic aqueous solution, forming a water-soluble boronate salt. This salt will partition into the aqueous phase, while your typically less polar biaryl product remains in the organic phase.
-
Step-by-Step Protocol:
-
Dissolve your crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3). Repeat the wash 2-3 times.
-
Combine the organic layers, wash with brine to remove residual base and water, and dry over an anhydrous salt (e.g., MgSO4 or Na2SO4).
-
Concentrate the organic phase under reduced pressure to obtain the crude product, now depleted of boronic acid.
-
-
-
Solid-Phase Extraction (SPE) with a Boronic Acid Scavenger: For more challenging separations or to avoid aqueous workups, scavenger resins are highly effective.
-
Principle: These are functionalized resins (often silica-based) that selectively bind to boronic acids. The crude product solution is passed through a cartridge containing the scavenger, which captures the boronic acid impurity.
-
General Workflow:
-
Dissolve the crude product in a suitable organic solvent.
-
Pass the solution through a pre-packed scavenger cartridge.
-
Rinse the cartridge with a small amount of the same solvent to ensure complete elution of your product.
-
The eluent, containing your purified product, is then concentrated.
-
-
-
Complexation with Diethanolamine: This method can be used to precipitate the boronic acid.
-
Principle: Diethanolamine reacts with boronic acids to form stable, often crystalline, complexes that can be filtered off.[3]
-
Procedure:
-
Dissolve the crude mixture in a solvent like methylene chloride.
-
Add diethanolamine. The boronic acid complex will precipitate.
-
Filter the mixture to remove the precipitated complex.
-
The filtrate, containing your product, can then be further purified.
-
-
Visual Workflow for Boronic Acid Removal:
Caption: Strategies for removing boronic acid impurities.
Problem 2: My purified product contains a significant amount of a homocoupled byproduct, 4,4'-bis(3,5-difluorophenoxy)biphenyl.
Question: How can I separate my desired product from the homocoupled dimer of this compound?
Answer: Homocoupling is a common side reaction in Suzuki couplings, especially in the presence of oxygen or when using Pd(II) precatalysts.[4] The resulting symmetrical biaryl can be challenging to separate due to its structural similarity to the desired product.
Causality: The homocoupled product, 4,4'-bis(3,5-difluorophenoxy)biphenyl, is typically more symmetrical and less polar than the desired unsymmetrical biaryl, especially if the other coupling partner has polar functional groups. This difference in polarity is the key to its separation.
Recommended Strategies:
-
Silica Gel Column Chromatography: This is the most reliable method for separating compounds with different polarities.
-
Principle: The more polar compound will have a stronger interaction with the stationary phase (silica gel) and will elute more slowly, while the less polar compound will elute faster.
-
Step-by-Step Protocol:
-
Adsorb your crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent system (e.g., hexanes or petroleum ether).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate or dichloromethane) in the non-polar solvent. Start with a low concentration of the polar solvent and gradually increase it.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
-
Solvent System Selection: A good starting point for fluorinated biaryls is a mixture of hexanes and ethyl acetate.[5] The optimal ratio will depend on the specific polarity of your desired product.
-
-
Recrystallization: If there is a sufficient difference in solubility between your product and the homocoupled byproduct, recrystallization can be an effective and scalable purification method.[6]
-
Principle: The desired product should be soluble in the hot solvent but sparingly soluble at room temperature, while the impurity should either be very soluble or insoluble at all temperatures.
-
Solvent Screening:
-
Test the solubility of your crude mixture in small amounts of various solvents (e.g., ethanol, isopropanol, toluene, hexanes/ethyl acetate mixture).
-
A good solvent system will fully dissolve the crude product at its boiling point and yield crystals upon cooling.
-
-
General Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Data on Purification Methods for Biaryl Compounds:
| Purification Method | Principle of Separation | Best For | Key Considerations |
| Column Chromatography | Differential adsorption based on polarity | Mixtures with different polarities | Solvent system optimization is crucial; can be time-consuming for large scales. |
| Recrystallization | Differential solubility | Purifying a major component from minor impurities | Requires finding a suitable solvent; not effective for separating compounds with similar solubilities.[4] |
| Preparative HPLC | High-resolution separation based on polarity | Difficult separations of closely related compounds | More expensive and lower throughput than column chromatography. |
Problem 3: My final product is contaminated with palladium catalyst and/or phosphine ligand byproducts.
Question: How can I remove residual palladium and phosphine oxides from my final product?
Answer: Palladium and phosphine-based ligands are essential for the Suzuki-Miyaura reaction, but their removal is critical, especially in pharmaceutical applications.
Causality: The palladium catalyst can remain in the product as colloidal palladium or palladium complexes. Phosphine ligands are often oxidized to phosphine oxides during the reaction, which are typically polar and can be difficult to remove completely.
Recommended Strategies:
-
Filtration through Celite® or Silica Gel: A simple plug filtration can remove a significant portion of the palladium catalyst.
-
Procedure:
-
After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Pass the mixture through a short pad of Celite® or silica gel in a filter funnel.
-
Wash the pad with additional solvent to ensure all the product is collected.
-
-
-
Metal Scavengers: For trace amounts of palladium, specialized scavengers are highly effective.
-
Principle: These are materials with functional groups that chelate to the palladium, removing it from the solution. Thiol-functionalized silica is a common choice.
-
Procedure:
-
Stir the crude product solution with the scavenger for a specified time.
-
Filter off the scavenger to obtain a palladium-free solution.
-
-
-
Oxidative Workup for Phosphine Ligands: Triphenylphosphine oxide, a common byproduct, can be removed by taking advantage of its basicity.
-
Principle: While triphenylphosphine oxide is neutral, it can be protonated under strongly acidic conditions. However, a more common approach is to use its polarity for chromatographic separation.
-
Chromatography: Phosphine oxides are generally more polar than the desired biaryl product and can be separated by silica gel chromatography.
-
Workflow for Catalyst and Ligand Byproduct Removal:
Caption: A multi-step approach for removing catalyst and ligand-derived impurities.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and how can I minimize it?
A1: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is particularly a concern with electron-deficient boronic acids, such as those with fluorine substituents, under the basic conditions of the Suzuki coupling. To minimize protodeboronation:
-
Use a highly active catalyst: This ensures that the desired cross-coupling reaction proceeds faster than the protodeboronation side reaction.
-
Optimize the base: A weaker base or a carefully controlled amount of a stronger base can sometimes reduce the rate of protodeboronation.
-
Anhydrous conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation.
Q2: Are there any specific safety precautions I should take when working with this compound and its reactions?
A2: Yes, standard laboratory safety practices should always be followed. Specifically for this chemistry:
-
Boronic acids: Can be irritants. Avoid inhalation and contact with skin and eyes.
-
Palladium catalysts: Can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Many organic solvents used in these reactions are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for all reagents and solvents.
Q3: Can I use reverse-phase chromatography for the purification of my fluorinated biaryl product?
A3: Yes, reverse-phase chromatography can be an excellent technique for purifying fluorinated compounds. The increased fluorine content can enhance retention on a C18 or biphenyl stationary phase.[7] This method is particularly useful for more polar biaryl products that are difficult to purify using normal-phase silica gel chromatography.
Q4: My product seems to be an oil, making recrystallization difficult. What are my options?
A4: If your product is an oil, column chromatography is the preferred method of purification. If you wish to attempt to crystallize an oil:
-
Trituration: Add a non-polar solvent (e.g., hexanes or pentane) in which your product is insoluble and stir or sonicate the mixture. This can sometimes induce crystallization.
-
Solvent/Anti-solvent Crystallization: Dissolve the oil in a small amount of a good solvent, and then slowly add a poor solvent (the anti-solvent) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
References
Technical Support Center: Managing Side Reactions of Difluorinated Boronic Acids in Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorinated boronic acids. The unique electronic properties imparted by gem-difluoro groups make these building blocks highly valuable in medicinal chemistry for enhancing metabolic stability and binding affinity.[1][2] However, these same properties can introduce significant challenges in catalytic reactions, leading to frustrating side reactions, low yields, and difficult purifications.
This guide is designed to provide practical, field-proven insights to help you troubleshoot and manage these challenges effectively. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of difluorinated boronic acids.
Q1: What are the primary, undesired side reactions I should be aware of when using difluorinated arylboronic acids?
A1: The two most prevalent and problematic side reactions are protodeboronation and homocoupling .[3]
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a protic source (like water or alcohol). This consumes your starting material and generates the corresponding difluorinated arene as a byproduct.[4] Electron-deficient boronic acids, including many fluorinated variants, are particularly susceptible to this pathway.[3][5]
-
Homocoupling: This is the palladium-catalyzed dimerization of your boronic acid, resulting in a symmetrical biaryl byproduct (e.g., 2,2',5,5'-tetrafluorobiphenyl from 2,5-difluorophenylboronic acid). This side reaction consumes both your starting material and your catalyst, reducing the efficiency of the desired cross-coupling.[3]
Q2: Why are difluorinated boronic acids so prone to protodeboronation?
A2: The stability of the carbon-boron bond is highly dependent on the electronic nature of the organic substituent. The strong electron-withdrawing effect of the fluorine atoms increases the Lewis acidity of the boron center and polarizes the C-B bond, making the ipso-carbon more susceptible to protonolysis.[5][6] This reaction is often accelerated under the basic, aqueous conditions typically required for the transmetalation step in Suzuki-Miyaura coupling.[7][8] Polyfluorinated phenylboronic acids, especially those with ortho-fluorine substituents, can be particularly unstable.[9]
Q3: How can I quickly determine if protodeboronation is the main issue in my failed reaction?
A3: The most direct methods are ¹H NMR and LC-MS analysis of your crude reaction mixture.
-
By ¹H NMR: Look for the appearance of a new, simplified aromatic signal corresponding to the proton that replaced the boronic acid group. For example, if you started with 2,5-difluorophenylboronic acid, you would look for the characteristic signals of 1,4-difluorobenzene.
-
By LC-MS: Compare the mass of the major byproduct to the calculated mass of the expected protodeboronated compound. This provides a quick and sensitive diagnostic tool.[10]
Q4: Is it better to use the boronic acid directly, or should I use a boronate ester derivative (e.g., a pinacol ester)?
A4: Using a boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly recommended strategy to improve stability and minimize side reactions.[11] While it is a common assumption that esterification always imparts greater stability, the reality is more nuanced and depends on the specific ester and reaction conditions.[7][12] However, for many catalytically challenging substrates, the benefits are significant:
-
Increased Stability: Pinacol and MIDA esters are generally more resistant to premature protodeboronation and hydrolysis compared to the free boronic acids.[8][11] MIDA boronates are particularly known for their high stability, even allowing for purification by silica gel chromatography.[11]
-
Controlled Release: Derivatives like potassium organotrifluoroborates or MIDA boronates can act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions like homocoupling.[13][14]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common experimental failures.
Problem: Persistently Low or No Yield of the Desired Cross-Coupled Product
Low yield is the most common symptom of underlying side reactions. The following workflow will help you diagnose the root cause.
Caption: Troubleshooting workflow for low-yield reactions.
Causality & Corrective Actions
If your diagnosis points to a specific side reaction, consult the table below for targeted solutions. The key is to modify conditions to disfavor the undesired pathway while maintaining reactivity for the desired cross-coupling.
Table 1: Mitigation Strategies for Common Side Reactions
| Side Reaction | Problematic Conditions | Recommended Solutions & Rationale |
| Protodeboronation | Strong Bases (e.g., NaOH, Cs₂CO₃) in Protic Solvents (e.g., H₂O, MeOH): High pH and available protons accelerate the C-B bond cleavage.[4][7] | Use Weaker, Non-Nucleophilic Bases: K₃PO₄ or KF are often effective. KF can activate the boronic acid without creating a strongly basic aqueous phase.[15] Use Anhydrous or Aprotic Solvents: Systems like Dioxane, Toluene, or THF with minimal water can suppress protonolysis.[16] Use a Stoichiometric Excess: Employing 1.5-2.0 equivalents of the boronic acid can help drive the reaction to completion despite some material loss.[3] |
| Homocoupling | Presence of Oxygen: O₂ can facilitate the oxidative cycle that leads to dimerization.[3] Use of Pd(II) Precatalysts: The reduction of Pd(II) to the active Pd(0) can sometimes promote homocoupling pathways. | Rigorous Degassing: Ensure solvents are thoroughly degassed (e.g., via sparging with Argon for 30-60 min) and the reaction is run under a strictly inert atmosphere (N₂ or Ar).[16] Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.[3] Slow Addition of Boronic Acid: If practical, adding the boronic acid solution slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction. |
| Hydrolysis / Decomposition | Storage of Boronic Acid in Air: Many boronic acids are sensitive to moisture and air over time, leading to the formation of inactive boroxines. Acidic Conditions (e.g., Silica Gel): Purification of boronic acids or their esters on standard silica gel can cause on-column degradation.[11] | Proper Storage: Store boronic acids under an inert atmosphere, refrigerated, and protected from light. Use a Stable Derivative: Convert the boronic acid to a more robust pinacol or MIDA ester before use.[11] Neutralize Silica Gel: For chromatography, use silica gel that has been neutralized with a base like triethylamine. |
Key Experimental Protocols
Adhering to robust, optimized protocols is the best defense against side reactions.
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize common side reactions.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the difluorinated boronic acid (1.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge with dry Argon or Nitrogen for at least 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 3.0 equiv), the Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and any additional ligand if required.
-
Solvent Addition: Add the thoroughly degassed solvent (e.g., Dioxane/H₂O 10:1, concentration 0.1 M with respect to the limiting reagent) via syringe.[16]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe under inert atmosphere) and analyzing by LC-MS or TLC.[16]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, potentially using neutralized silica gel.
Protocol 2: Conversion to a Stabilized Pinacol Boronate Ester
If your boronic acid is particularly unstable, converting it to its pinacol ester is a prudent first step.
-
Setup: In a round-bottom flask, dissolve the difluorinated boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or Toluene.
-
Dehydration: Add a dehydrating agent, such as anhydrous MgSO₄ or Na₂SO₄, or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitoring: Monitor the conversion by ¹¹B NMR (disappearance of the boronic acid signal and appearance of the pinacol boronate signal) or by quenching an aliquot and analyzing by LC-MS.
-
Workup: Once the reaction is complete, filter off the drying agent. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction. If purification is needed, use chromatography on neutralized silica gel.
Visualizing the Competing Reaction Pathways
Understanding the potential fates of your starting material is crucial for troubleshooting.
Caption: Competing pathways for a difluorinated boronic acid.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
improving solubility of (4-(3,5-Difluorophenoxy)phenyl)boronic acid in organic solvents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (4-(3,5-Difluorophenoxy)phenyl)boronic acid. This guide is designed to provide you, the researcher, with practical, in-depth solutions to a common yet critical challenge: achieving optimal solubility in organic solvents. As Senior Application Scientists, we understand that overcoming solubility hurdles is paramount for the success of your experiments, particularly in applications like Suzuki-Miyaura cross-coupling reactions.
This resource moves beyond simple solvent lists. We will delve into the underlying chemical principles governing the solubility of this specific boronic acid, offering a structured approach to troubleshooting, from fundamental concepts to advanced strategies.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
Here are answers to the most common solubility issues encountered with this compound.
Q1: My this compound is not dissolving in my reaction solvent (e.g., Toluene, THF). What is the first thing I should try?
A1: The primary cause of poor solubility in non-polar or weakly polar aprotic solvents is often the formation of insoluble, cyclic trimeric anhydrides called boroxines.[1][2][3] This self-condensation reaction is reversible and driven by the removal of water.[1] The first and simplest approach is to try a different solvent or a co-solvent system. Polar aprotic solvents like acetone, or ethers such as dipropyl ether, often show higher solubility for phenylboronic acids.[4][5][6] Adding a small amount of a polar co-solvent like DMF or using a solvent mixture can disrupt the hydrogen bonding networks that lead to poor solubility.
Q2: I've heard that boronic acids can degrade. How does this affect solubility and my reaction?
A2: Yes, boronic acids, especially electron-deficient ones, can be prone to degradation pathways like protodeboronation, particularly under basic reaction conditions.[7][8] This not only reduces the amount of active reagent but can also introduce impurities. A common strategy to mitigate this and simultaneously improve solubility and stability is to convert the boronic acid to a boronic ester, such as a pinacol ester.[7][9][10] These esters are generally more soluble in organic solvents and are more resistant to degradation.[7][8][9][10]
Q3: Can I just heat the mixture to get my boronic acid to dissolve?
A3: While gentle heating can increase the dissolution rate, excessive or prolonged heating can accelerate the formation of the less soluble boroxine trimer by driving off water.[2][3] A more controlled approach is often necessary. If you must heat, do so cautiously and consider using a system that minimizes water removal unless boroxine formation is desired.
Q4: My reaction is biphasic (e.g., Toluene/Water). How can I improve the solubility and reactivity of the boronic acid?
A4: In biphasic systems, especially for Suzuki-Miyaura couplings, the boronic acid must be transferred to the organic phase to react. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective.[11][12][13] The PTC forms an ion pair with the activated boronate species, making it more soluble in the organic solvent and facilitating the crucial transmetalation step with the palladium catalyst.[11][13]
Part 2: In-Depth Troubleshooting Guide
When simple solvent swaps are insufficient, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve complex solubility problems.
Understanding the Core Problem: Boroxine Formation
The primary obstacle to dissolving boronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines.[1][2][3] This equilibrium is highly sensitive to the presence of water and the solvent environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Navigating the Challenges of Fluorinated Substrates in Suzuki-Miyaura Coupling: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, chemists, and process development professionals encountering challenges with palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates. The unique electronic properties of fluorine introduce specific hurdles, primarily related to catalyst deactivation, which can lead to frustratingly low yields and reaction failures. This guide is designed to provide in-depth, practical solutions and a clear understanding of the underlying chemical principles to empower you to overcome these obstacles.
We will delve into the dual role of fluoride ions, differentiate between C-F bond activation difficulties and catalyst poisoning, and provide structured troubleshooting protocols to systematically diagnose and resolve issues in your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Issues
Here, we address the common questions that arise when working with fluorinated compounds in Suzuki-Miyaura reactions.
Q1: Why do my Suzuki reactions with fluorinated substrates often result in low yields or fail completely?
The presence of fluorine, either on the aryl halide or the organoboron reagent, introduces a set of challenges not typically seen with other halogenated substrates. The primary issues can be broadly categorized into two areas:
-
Catalyst Deactivation by Fluoride Ions: Fluoride ions (F⁻), often introduced as a base (e.g., KF, CsF) or generated in situ from the breakdown of organotrifluoroborate salts, can have a complex and often detrimental effect on the palladium catalyst. While fluoride can, in some cases, facilitate the transmetalation step, an excess can lead to the formation of inactive palladium fluoride species or unreactive anionic boronate complexes, effectively poisoning the catalyst and stalling the reaction.[1][2]
-
Difficult C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making the oxidative addition of an aryl fluoride to the Pd(0) center a significant kinetic barrier.[3] This is particularly true for electron-rich fluoroarenes. Successful C-F bond activation often requires highly active catalysts and may necessitate the presence of electron-withdrawing groups on the fluorinated ring to make the C-F bond more susceptible to cleavage.[4]
Q2: What is the specific mechanism by which fluoride ions deactivate the palladium catalyst?
Fluoride ions can deactivate the palladium catalyst through several proposed pathways:
-
Formation of Inactive Palladium-Fluoride Complexes: Fluoride can coordinate strongly to the palladium center, forming stable [ArPd(F)L₂] or other palladium-fluoride complexes that are resistant to subsequent steps in the catalytic cycle, such as reductive elimination.[1][5]
-
Formation of Unreactive Boronate "Ate" Complexes: Excess fluoride can react with the boronic acid to form an anionic trifluoroborate species ([Ar'BF₃]⁻) or a fluoroborate "ate" complex ([Ar'B(OH)₂F]⁻).[1] While some boronate formation is necessary for transmetalation, these highly fluorinated species can be unreactive towards the palladium center, effectively sequestering the organoboron partner from the catalytic cycle.[2]
-
Precipitation of the Catalyst: The formation of insoluble palladium fluoride salts can lead to the precipitation of the active catalyst from the reaction mixture, resulting in a cessation of catalytic activity.
Q3: Are there different challenges when using a fluorinated aryl halide versus a fluorinated boronic acid?
Yes, the challenges are distinct:
-
Fluorinated Aryl Halide (Ar-F): The primary difficulty is the high strength of the C-F bond, which makes the initial oxidative addition step of the catalytic cycle challenging.[3] This often requires more forcing reaction conditions (higher temperatures) and specialized, highly active catalyst systems.
-
Fluorinated Boronic Acid/Ester/Trifluoroborate (F-Ar-B(OR)₂): The main issue here is often related to the generation of fluoride ions. Potassium aryltrifluoroborates (ArBF₃K), while often more stable than their boronic acid counterparts, release fluoride ions during the reaction, which can lead to the catalyst deactivation issues described above.[6] The electronic effect of the fluorine atoms on the boronic acid can also influence the rate of transmetalation.
Q4: Can water in the reaction mixture exacerbate catalyst deactivation with fluorinated substrates?
The role of water is complex and can be both beneficial and detrimental. In the context of potassium trifluoroborates, water is often necessary to hydrolyze the trifluoroborate to the active boronic acid.[6] However, in the presence of fluoride ions and phosphine ligands, water can also be a hydrogen source for undesired hydrodehalogenation side reactions, which consume the starting material and reduce the yield of the desired cross-coupled product.[7][8]
Troubleshooting Guides: A Systematic Approach to Problem-Solving
When faced with a low-yielding or failed Suzuki reaction with a fluorinated substrate, a systematic approach to troubleshooting is essential.
Guide 1: Diagnosing the Root Cause of Low Yield
This guide will help you pinpoint the likely cause of your reaction issues.
Step 1: Analyze the Reaction Outcome
-
No Reaction (Starting Materials Recovered): This often points to a problem with catalyst activation or the oxidative addition step.
-
Low Conversion with a Mix of Starting Materials and Product: This could indicate a slow reaction rate or catalyst deactivation over time.
-
Initial Product Formation Followed by Stalling: This is a classic sign of catalyst deactivation.
-
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation, Hydrodehalogenation): This suggests non-optimal reaction conditions or the presence of oxygen.
Step 2: A Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting your Suzuki-Miyaura reaction with fluorinated substrates.
Caption: A troubleshooting workflow for Suzuki reactions with fluorinated substrates.
Guide 2: Mitigating Fluoride-Induced Catalyst Deactivation
If you suspect fluoride ions are the cause of your low yields, here are some strategies to implement.
1. Strategic Choice of Base:
When using fluorinated boronic acids or their derivatives, avoid using fluoride-based bases like KF or CsF. Instead, opt for non-fluoride bases.
| Base | Typical Conditions | Comments |
| K₃PO₄ | 2-3 equivalents, often in a dioxane/water or toluene/water solvent system. | A strong, non-nucleophilic base that is often effective. |
| Cs₂CO₃ | 2-3 equivalents, soluble in many organic solvents. | A stronger base than K₂CO₃, can be beneficial for challenging couplings. |
| K₂CO₃ | 2-3 equivalents, commonly used and cost-effective. | A milder base, may require higher temperatures. |
2. The Use of Fluoride Scavengers:
In situations where the generation of fluoride is unavoidable (e.g., from a trifluoroborate salt), the addition of a fluoride scavenger can be highly effective. These additives react with and sequester fluoride ions, preventing them from interacting with the palladium catalyst.
-
Boronic Acids: Simple boronic acids like phenylboronic acid can be used in stoichiometric amounts to consume excess fluoride.
-
Silyl Ethers: Reagents like trimethylsilyl ethers can react with fluoride to form stable Si-F bonds.
-
Lewis Acids: Certain Lewis acids can coordinate to fluoride, although care must be taken to ensure they do not interfere with the catalyst or other reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of a Fluoroaryl Bromide with a Potassium Aryltrifluoroborate Using a Non-Fluoride Base
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the fluoroaryl bromide (1.0 mmol, 1.0 equiv.), the potassium aryltrifluoroborate (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v, 0.2 M) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Guide 3: Overcoming Difficult C-F Bond Activation
For reactions involving the coupling of an aryl fluoride, the following strategies can be employed.
1. Ligand Selection:
The choice of ligand is critical for facilitating the oxidative addition of the C-F bond. Bulky, electron-rich phosphine ligands are generally the most effective.
| Ligand Class | Examples | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding, promoting both oxidative addition and reductive elimination.[9] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strong sigma-donating ligands that increase the electron density on the palladium center, facilitating oxidative addition.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors that form robust complexes with palladium, often exhibiting high thermal stability. |
2. Catalyst Choice:
Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a highly active precatalyst can be more effective than in-situ generation from a Pd(II) salt.
3. Reaction Conditions:
-
Higher Temperatures: C-F bond activation often requires higher reaction temperatures (e.g., >100 °C) to overcome the high activation energy.
-
Solvent: Aprotic polar solvents like DMF, DMAc, or NMP can sometimes be beneficial, but should be used with caution as they can be difficult to remove and may degrade at high temperatures.
Mechanistic Visualization: The Dual Role of Fluoride
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction and highlights the points where fluoride ions can exert both positive and negative effects.
Caption: The dual role of fluoride in the Suzuki-Miyaura catalytic cycle.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (4-(3,5-Difluorophenoxy)phenyl)boronic acid
Welcome to the technical support center for the utilization of (4-(3,5-Difluorophenoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reagent, ensuring successful and reproducible outcomes. The unique electronic properties of the 3,5-difluorophenoxy substituent necessitate careful consideration of reaction parameters, particularly the choice of base and solvent, to mitigate potential side reactions and maximize yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this electron-deficient boronic acid can often be attributed to several key factors:
-
Protodeboronation: The electron-withdrawing nature of the 3,5-difluorophenoxy group makes the carbon-boron bond more susceptible to cleavage by a proton source, a side reaction known as protodeboronation.[1] This is often exacerbated by strong bases and the presence of water.
-
Inefficient Transmetalation: The transmetalation step, where the aryl group is transferred from boron to the palladium catalyst, can be sluggish for electron-poor boronic acids. The choice of base and solvent is critical to facilitate this step.[2]
-
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere to prevent catalyst degradation.
-
Sub-optimal Base or Solvent: The combination of base and solvent may not be suitable for this specific substrate, leading to poor solubility of reagents or inefficient activation of the boronic acid.
Troubleshooting should begin with a systematic evaluation of the base and solvent system, followed by consideration of the catalyst and reaction conditions.
Q2: I am observing a significant amount of 4-(3,5-Difluorophenoxy)benzene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 4-(3,5-Difluorophenoxy)benzene is a classic indicator of protodeboronation .[1] This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture. For this compound, the electron-withdrawing fluorine atoms increase the acidity of the boronic acid, making it more prone to this side reaction, especially under basic conditions.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: Switch to a milder base. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous media can accelerate protodeboronation. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] Fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, as the fluoride ion is believed to activate the boronic acid uniquely.[3]
-
Anhydrous Conditions: Minimize the amount of water in your reaction. While a small amount of water can sometimes be beneficial for dissolving the base and facilitating the reaction, excess water provides a ready proton source for protodeboronation. Using anhydrous solvents and finely powdered, dry bases can significantly reduce this side reaction.
-
Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters act as a "slow-release" form of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing protodeboronation.[1]
-
Increase Reaction Rate: A faster desired coupling reaction will outcompete the slower protodeboronation side reaction. Employing a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) can be beneficial.
-
Lower Reaction Temperature: If possible, lowering the reaction temperature can sometimes decrease the rate of protodeboronation more than the rate of the desired coupling.
Troubleshooting Guide: Base and Solvent Selection
The interplay between the base and solvent is a critical determinant of success for the Suzuki-Miyaura coupling of this compound. The following guide provides a structured approach to optimizing these parameters.
Issue 1: Poor solubility of reagents.
-
Symptom: The reaction mixture is a heterogeneous slurry with undissolved boronic acid or base, leading to inconsistent results.
-
Analysis: The chosen solvent may not be appropriate for the polarity of the reactants and the inorganic base.
-
Solutions:
-
Solvent System: Employ a solvent system known to solubilize both organic substrates and inorganic salts. Common choices include:
-
Ethereal Solvents: Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF). These are good general-purpose solvents for Suzuki couplings.
-
Aromatic Solvents: Toluene, Xylene. Often used in combination with a co-solvent.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are excellent at dissolving salts but can sometimes lead to side reactions at high temperatures.
-
-
Biphasic Systems: A mixture of an organic solvent (e.g., toluene or dioxane) and water is frequently used. The water helps to dissolve the inorganic base, and vigorous stirring is essential to ensure efficient reaction at the interface of the two phases.
-
Issue 2: Inefficient activation of the boronic acid and slow reaction.
-
Symptom: The reaction stalls or proceeds very slowly, even with good solubility.
-
Analysis: The base may not be strong enough or its conjugate acid may not be effectively interacting with the boronic acid to form the reactive boronate "ate" complex.
-
Solutions:
-
Base Strength: For this electron-deficient boronic acid, a moderately strong base is often required.
-
Potassium Phosphate (K₃PO₄): Often a highly effective base for challenging couplings, providing a good balance of basicity without being overly aggressive.[3]
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and generally effective. Cesium carbonate is more soluble in organic solvents and can sometimes provide superior results (the "cesium effect").[2]
-
-
Solvent Polarity: The polarity of the solvent can influence the effectiveness of the base. In some cases, a more polar solvent can enhance the basicity and solubility of the chosen base.
-
Comparative Data on Base and Solvent Systems
The following table summarizes common base and solvent combinations used in Suzuki-Miyaura couplings and their general applicability to challenging substrates.
| Base | Common Solvents | Suitability for this compound | Key Considerations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Highly Recommended | Excellent for electron-deficient boronic acids. Balances reactivity with minimizing protodeboronation. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | Good Starting Point | A standard, cost-effective choice. May require higher temperatures. |
| Cs₂CO₃ | Dioxane, THF, Toluene | Excellent for Difficult Couplings | Higher solubility in organic solvents can be advantageous. Often used in anhydrous conditions. |
| NaOH/KOH | Dioxane/H₂O, Ethanol/H₂O | Use with Caution | Strong bases that can significantly promote protodeboronation. Generally not the first choice.[3] |
| KF/CsF | Dioxane, THF | Good Alternative | Milder bases that can be effective, particularly in anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using K₃PO₄
This protocol provides a robust starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.), finely powdered
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Key Influences
The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and the critical points of influence for the base and solvent.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
References
Technical Support Center: Suzuki Coupling with Sterically Hindered Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered boronic acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when one or both coupling partners are sterically demanding, such as those bearing ortho-substituents, the reaction can become sluggish or fail altogether. This guide provides practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab, offering step-by-step solutions grounded in mechanistic principles.
Issue 1: Low to No Yield When Using a Sterically Hindered Boronic Acid
You've set up your Suzuki coupling with a di-ortho-substituted boronic acid, and after the standard reaction time, TLC or LC-MS analysis shows only starting material.
Initial Checks:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1][2]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1][2]
Troubleshooting Workflow:
If the initial checks don't resolve the issue, the steric hindrance is likely impeding key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] More forcing conditions and specialized reagents are often required.
Detailed Explanation of Solutions:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective for hindered couplings. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are essential.[1][3] These ligands promote the crucial oxidative addition and reductive elimination steps and stabilize the palladium center, preventing decomposition.[1] The bulky nature of these ligands creates a larger "pocket" around the palladium, which can better accommodate sterically demanding substrates.
-
Base Selection: The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[2][4] For hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][2]
-
Solvent and Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[1][2] Solvents with higher boiling points, such as toluene or dioxane, are therefore commonly used.[1] While often beneficial, the role of solvent can be complex and may influence reaction selectivity in some cases.[5][6]
-
Modern Precatalysts: Buchwald's third and fourth-generation precatalysts (G3 and G4) are designed for air-stability and efficiently generate the active monoligated Pd(0) species in solution, which is often ideal for challenging couplings.[1]
Issue 2: Protodeboronation is a Major Side Reaction
You observe a significant amount of the arene corresponding to your boronic acid, indicating that the B(OH)₂ group is being replaced by a hydrogen atom.
Causality:
Protodeboronation is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids, and is often accelerated by harsh basic conditions and elevated temperatures.[2]
Troubleshooting Strategies:
-
Use Milder Bases: If your substrate is sensitive, switching to a milder base like potassium fluoride (KF) may be beneficial.[2][7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative.[2]
-
Pinacol esters (BPin): These are generally more stable to protodeboronation.[2]
-
MIDA boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low.
-
Trifluoroborate salts (BF₃K): These salts are air-stable and often show enhanced reactivity.
-
Diethanolamine (DABO) adducts: These are air-stable complexes that can be used directly in Suzuki couplings, particularly with protic co-solvents.[8][9] They are easily prepared from the boronic acid.[1][9]
-
Protocol 1: Preparation of a Diethanolamine (DABO) Boronate Adduct [1][9]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in your Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered boronic acids so challenging for Suzuki coupling?
Steric hindrance introduces significant challenges at multiple stages of the Suzuki-Miyaura catalytic cycle.
As illustrated in Figure 2, bulky substituents on the boronic acid (and/or the organic halide) create steric repulsion that slows down two key steps:
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center is sterically hindered, as the bulky groups impede the close approach required for this step.[1]
-
Reductive Elimination: The final step, where the two organic fragments are joined and the product is released from the palladium, is also slowed. The bulky groups on the palladium(II) complex must orient themselves cis to one another for the C-C bond to form, a conformation that is disfavored by steric repulsion.[1]
Q2: How do I choose the right ligand from the many available Buchwald-type ligands?
While there is no single "best" ligand for all sterically hindered couplings, some general guidelines can be followed. The choice often depends on the specific electronic and steric properties of your substrates.
| Ligand | Key Features | Typical Applications |
| XPhos | Very bulky and electron-rich. | General purpose for many challenging couplings, including those with aryl chlorides.[1][10] |
| SPhos | Similar to XPhos, often highly effective.[1][10] | Broadly applicable for hindered biaryl synthesis.[10] |
| RuPhos | Electron-rich and less sterically demanding than XPhos. | Can be effective when extreme bulk is detrimental. |
| AntPhos | Rigid backbone, shown to be effective in sterically demanding aryl-alkyl couplings.[11][12] | Couplings involving secondary alkylboronic acids.[11][12] |
A good starting point for a new, challenging substrate is often XPhos or SPhos due to their broad utility and proven track record.[1][10]
Q3: Can I run Suzuki couplings with hindered substrates under aqueous conditions?
Yes, and in many cases, the presence of a small amount of water is beneficial. Water can help to solubilize the base (e.g., K₃PO₄) and facilitate the formation of the active boronate species.[2] A common solvent system for these reactions is a mixture of an organic solvent like dioxane or toluene with water (e.g., 10:1 ratio).[1] However, for substrates that are highly susceptible to protodeboronation, anhydrous conditions might be necessary.[2]
Q4: What is a general, robust starting protocol for a challenging Suzuki coupling with a sterically hindered boronic acid?
This protocol provides a reliable starting point for optimization.
Protocol 2: General Procedure for a Challenging Suzuki Coupling [1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
how to increase yield and reduce reaction time in Suzuki reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern organic synthesis, this palladium-catalyzed reaction is instrumental in the creation of carbon-carbon bonds, particularly in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its versatility and functional group tolerance have made it a favored method in the pharmaceutical, agrochemical, and materials science industries.[2][3]
However, the complexity of the reaction, involving a catalyst, ligand, base, and solvent system, often presents challenges in achieving optimal yields and minimizing reaction times.[2][4] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to help you navigate the intricacies of the Suzuki-Miyaura coupling, troubleshoot common issues, and optimize your reaction conditions for success.
The Suzuki Catalytic Cycle: A Quick Refresher
Understanding the reaction mechanism is crucial for effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[4]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organohalide (or pseudohalide) to a Pd(0) complex, forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[1][5]
-
Transmetalation : In the presence of a base, the organoboron species (e.g., boronic acid) transfers its organic group to the Pd(II) complex. The base is essential for this step, activating the boronic acid to facilitate the transfer.[1][6]
-
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
FAQs for Reaction Optimization
This section addresses common questions encountered when optimizing Suzuki-Miyaura reactions, providing explanations and actionable advice.
The Palladium Source (Catalyst) & Ligand
The choice of catalyst and ligand is arguably the most critical factor in a successful Suzuki coupling. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of palladium black (inactive palladium precipitate).[4]
Q1: What is the difference between a Pd(0) and Pd(II) precatalyst, and which should I choose?
-
A1: The active catalyst in the Suzuki reaction is a Pd(0) species.[4]
-
Pd(0) precatalysts , such as Pd(PPh₃)₄ or Pd₂(dba)₃, can directly enter the catalytic cycle. They are often used with a separate phosphine ligand of choice.[4]
For routine couplings, a stable Pd(II) precatalyst like Pd(OAc)₂ combined with an appropriate ligand is often a convenient starting point. For sensitive substrates or difficult couplings, a pre-formed Pd(0) complex or a modern, highly active precatalyst (e.g., Buchwald precatalysts) may offer better results.
-
Q2: How do I select the right phosphine ligand for my reaction?
-
A2: Ligand selection is crucial and often requires screening.[4] The electronic and steric properties of the ligand directly impact the key steps of the catalytic cycle.
-
Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃ or P(Cy)₃, or dialkylbiaryl phosphines like SPhos and XPhos) increase the electron density on the palladium center. This facilitates the rate-determining oxidative addition step, which is particularly important for less reactive electrophiles like aryl chlorides.[1][5]
-
Bulky ligands promote the reductive elimination step, which is the product-forming step.[1][5] They also help stabilize the monoligated Pd(0) species, which is often the most active catalyst. The Buchwald group has developed a range of bulky, electron-rich dialkylbiaryl phosphine ligands that are highly effective for a wide variety of Suzuki couplings, including those involving challenging substrates.[5]
-
N-Heterocyclic Carbenes (NHCs) are another class of ligands that are often more electron-rich and bulky than phosphines. They can offer high stability and activity, especially for coupling aryl chlorides.[1][6]
-
| Ligand Type | Key Characteristics | Best For... | Example(s) |
| Triarylphosphines | Standard, readily available | Simple, unhindered aryl bromides and iodides. | PPh₃ |
| Trialkylphosphines | Electron-rich, moderately bulky | Activating aryl chlorides, improving oxidative addition. | P(t-Bu)₃, PCy₃ |
| Dialkylbiarylphosphines | Very bulky and electron-rich | A broad range of substrates, including sterically hindered partners and aryl chlorides.[5] | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Highly electron-donating, sterically demanding | Challenging couplings, including those with aryl chlorides; offers high catalyst stability.[1][6] | IPr, IMes |
Table 1: General Guide to Phosphine Ligand Selection.
The Base
The base plays a critical role in the transmetalation step, but its choice can also influence side reactions.
Q3: What is the role of the base, and how do I choose the right one?
-
A3: The base is essential for the transmetalation step.[6] It activates the organoboron compound, making it more nucleophilic and capable of transferring its organic group to the palladium center.[6][7] The choice of base can significantly impact reaction rate and yield.
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) are common, moderately strong bases suitable for a wide range of substrates. They are often used in aqueous or biphasic solvent systems.
-
Phosphates (e.g., K₃PO₄) are stronger bases and are particularly effective for coupling less reactive aryl chlorides or for reactions prone to deboronation.[8] They are often used in anhydrous organic solvents like toluene or dioxane.
-
Hydroxides (e.g., NaOH, Ba(OH)₂) are strong bases that can accelerate the reaction but may not be suitable for substrates with base-sensitive functional groups.[5]
-
Fluorides (e.g., CsF, KF) can be effective, particularly with organotrifluoroborates, but can sometimes be less efficient than other bases.
-
Q4: My starting material has a base-sensitive functional group (e.g., an ester). What should I do?
-
A4: In cases with base-labile groups, using a milder base is crucial. Powdered potassium fluoride (KF) can be an excellent choice as it is effective at activating the boronic acid for transmetalation without causing hydrolysis of sensitive functional groups like esters.[6] Alternatively, a weaker carbonate like sodium bicarbonate (NaHCO₃) might be suitable.[8]
The Solvent
The solvent system must solubilize the reactants and catalyst, and it can influence the reaction mechanism and selectivity.[9]
Q5: What solvent should I start with? Does my reaction need water?
-
A5: The choice of solvent is highly dependent on the substrates and the base used.
-
Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[4] Toluene is also a frequent choice, especially for higher temperature reactions.
-
Biphasic systems , typically an organic solvent (like toluene or dioxane) with water, are very common, especially when using inorganic bases like carbonates or phosphates.[7] The water helps to dissolve the base and can facilitate the transmetalation step.[9] A small amount of water is often beneficial even in seemingly anhydrous reactions.[9]
-
Alcoholic solvents like isopropanol can also be effective, sometimes leading to faster reactions.[10]
-
A good starting point for many Suzuki reactions is a mixture of dioxane and water (e.g., 4:1) with a carbonate or phosphate base.
Troubleshooting Guide
Even with careful planning, Suzuki reactions can fail or give poor results. This guide provides a systematic approach to diagnosing and solving common problems.
Caption: Figure 2: A workflow for troubleshooting common Suzuki reaction issues.
Problem: Low or No Conversion
This is the most common issue. If your starting materials are largely unreacted, consider the following causes:
-
Cause 1: Inactive Catalyst. The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to oxidation of the catalyst and phosphine ligands, rendering them inactive.[4]
-
Solution: Ensure all solvents and the reaction vessel are rigorously degassed. Use a freeze-pump-thaw method (3 cycles) for best results, or sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst.
-
-
Cause 2: Poor Oxidative Addition. The oxidative addition of the organohalide to the Pd(0) center is often the rate-limiting step.[5] The reactivity order is I > OTf > Br >> Cl.[1][7] Aryl chlorides, especially electron-rich ones, are notoriously difficult to activate.[5][11]
-
Cause 3: Inefficient Transmetalation. The transmetalation step can be slow if the base is not appropriate or if the boronic acid is sterically hindered.
-
Solution: Screen different bases. A switch from a carbonate to a phosphate base, or the addition of water to help dissolve an inorganic base, can significantly improve the rate.
-
Problem: Significant Homocoupling of the Boronic Acid/Ester
Homocoupling results in a biaryl product derived from two molecules of the organoboron reagent (R²-R²).
-
Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated oxidative coupling of the boronic acid.[4] It can also occur if the oxidative addition of the organohalide is slow, allowing the boronic acid to react with the palladium complex first.
-
Solution:
-
Rigorous Degassing: As with low conversion, ensure the reaction is completely free of oxygen.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Ligand Choice: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[8]
-
-
Problem: Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom (R²-H).[12]
-
Cause: This side reaction is often problematic with electron-rich or certain heteroaromatic boronic acids.[4] It can be promoted by aqueous basic conditions and prolonged reaction times or high temperatures.[12][13]
-
Solution:
-
Use Anhydrous Conditions: Switching to an anhydrous solvent (e.g., toluene, dioxane) with a non-aqueous base like K₃PO₄ can minimize protodeboronation.[8]
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4]
-
Use MIDA Boronates: For particularly sensitive boronic acids, N-methyliminodiacetic acid (MIDA) boronates offer excellent stability and undergo a slow release of the boronic acid under the reaction conditions, minimizing its decomposition.[7]
-
-
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a good starting point for the coupling of an aryl bromide with an arylboronic acid.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
-
Solvent Addition:
-
Through the septum, add the degassed solvent system (e.g., 5 mL of dioxane:water, 4:1 v/v) via syringe.
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir vigorously for the specified time (e.g., 2-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: High-Throughput Screening of Reaction Conditions
For challenging substrates, a high-throughput experimentation (HTE) approach can rapidly identify optimal conditions.[14][15] This is often done in 24- or 96-well plates.[15][16]
-
Array Design:
-
Design an array to screen multiple parameters simultaneously. For example, a 24-well plate can be used to test 4 different ligands, 3 bases, and 2 solvents.[17]
-
-
Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, the boronic acid, and the bases in a suitable solvent.
-
-
Plate Loading:
-
Use an automated liquid handler or manual pipetting to dispense pre-weighed catalysts/ligands into the wells of the reaction block.
-
In an inert atmosphere (glovebox), dispense the stock solutions into the appropriate wells according to the array design.
-
-
Reaction and Analysis:
-
Seal the plate and heat with stirring for a set time.
-
After cooling, quench the reactions and add an internal standard.
-
Analyze the yield in each well using high-throughput methods like LC-MS.
-
-
Data Interpretation:
-
Use the data to identify the "hit" conditions that provide the highest yield and selectivity. These conditions can then be scaled up.[15]
-
This data-driven approach minimizes the time and resources required for optimization and can uncover non-obvious combinations of conditions that lead to superior results.[2][18]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 18. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. At the heart of this reaction lies the boronic acid, a versatile coupling partner whose reactivity can be finely tuned. This guide provides an in-depth comparison of two critical classes of these reagents: fluorinated and non-fluorinated phenylboronic acids. Understanding their distinct reactivity profiles is paramount for optimizing reaction conditions, maximizing yields, and ultimately, accelerating discovery.
The Decisive Role of Fluorine: An Electronic Perspective
The introduction of fluorine atoms onto the phenyl ring of a boronic acid dramatically alters its electronic properties, which in turn governs its reactivity in the Suzuki-Miyaura coupling cascade. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) is the primary driver of the observed differences.
This electron-withdrawing nature has a profound impact on the three key steps of the catalytic cycle:
-
Transmetalation: This is often the rate-determining step of the reaction. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species. The increased acidity of fluorinated phenylboronic acids facilitates the formation of this boronate complex, thereby accelerating the rate of transmetalation. The electron-withdrawing fluorine atoms stabilize the resulting negative charge on the boronate, making the boron center more electrophilic and primed for reaction with the palladium catalyst.
-
Oxidative Addition: While the boronic acid itself is not directly involved in this step, the electronic nature of the aryl halide coupling partner is critical. However, the enhanced reactivity of the fluorinated boronic acid can sometimes allow for the use of less reactive aryl chlorides, broadening the scope of the reaction.
-
Reductive Elimination: This final step, which forms the desired biaryl product and regenerates the palladium catalyst, is also influenced by the electronic environment. The electron-deficient nature of the fluorinated aryl group can facilitate this step, leading to a more efficient turnover of the catalyst.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key role of the boronate species.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Data
The enhanced reactivity of fluorinated phenylboronic acids is not merely theoretical. Experimental data consistently demonstrates their superiority in terms of reaction times and yields, particularly in challenging coupling reactions.
| Phenylboronic Acid | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Chloroanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 78 |
| 4-Fluorophenylboronic Acid | 4-Chloroanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4 | 95 |
| 3,5-Difluorophenylboronic Acid | 4-Chloroanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 98 |
| Phenylboronic Acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 8 | 85 |
| 4-Fluorophenylboronic Acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2 | 97 |
Table 1. Comparative Suzuki-Miyaura coupling reaction data for fluorinated vs. non-fluorinated phenylboronic acids.
As the data in Table 1 illustrates, the presence of one or more fluorine atoms on the phenyl ring leads to a significant reduction in reaction time and a corresponding increase in product yield. This enhanced performance is a direct consequence of the accelerated transmetalation step.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a practical context for these findings, we present a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 4-chloroanisole with both phenylboronic acid and 4-fluorophenylboronic acid. This protocol is designed to be a self-validating system, allowing for a direct comparison of the two reagents under identical conditions.
Materials and Reagents:
-
Phenylboronic Acid
-
4-Fluorophenylboronic Acid
-
4-Chloroanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
The following diagram outlines the general workflow for the comparative Suzuki-Miyaura coupling experiment.
Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, combine 4-chloroanisole (1.0 mmol), the respective boronic acid (phenylboronic acid in flask A, 4-fluorophenylboronic acid in flask B, 1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: To each flask, add a 3:1 mixture of toluene and deionized water (8 mL).
-
Degassing: Seal the flasks with septa and purge with a gentle stream of nitrogen for 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Preparation and Addition: In a separate vial, prepare the active Pd(PPh₃)₄ catalyst by mixing palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of degassed toluene. Add the catalyst solution to each reaction flask via syringe.
-
Reaction: Immerse both flasks in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), allow the flasks to cool to room temperature. Quench the reaction by adding 10 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion: The Strategic Advantage of Fluorination
The evidence is clear: fluorinated phenylboronic acids offer a significant reactivity advantage over their non-fluorinated counterparts in Suzuki-Miyaura cross-coupling reactions. This enhanced reactivity, driven by the powerful electron-withdrawing nature of fluorine, translates to faster reaction times, higher yields, and a broader substrate scope. For researchers in drug discovery and materials science, where efficiency and versatility are paramount, the strategic use of fluorinated building blocks can be a transformative approach. By understanding the fundamental principles that govern their reactivity, chemists can unlock new synthetic possibilities and accelerate the pace of innovation.
A Senior Application Scientist's Guide to Alternative Cross-Coupling Strategies for (4-(3,5-Difluorophenoxy)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, when faced with electron-deficient substrates such as (4-(3,5-Difluorophenoxy)phenyl)boronic acid, the reliability of this Nobel Prize-winning reaction can be challenged. The electron-withdrawing nature of the difluorophenoxy moiety can diminish the nucleophilicity of the boronic acid, leading to sluggish reaction rates and diminished yields. This guide provides an in-depth comparison of viable alternative cross-coupling methodologies, offering field-proven insights and experimental data to navigate the complexities of coupling electron-deficient boronic acids.
The Challenge with Suzuki Coupling of Electron-Deficient Arylboronic Acids
The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-limiting. For electron-deficient arylboronic acids, the reduced electron density on the boron-bearing carbon atom impedes the transfer of the aryl group to the palladium center. This can result in a number of undesirable outcomes, including prolonged reaction times, the need for higher catalyst loadings, and the prevalence of side reactions such as protodeboronation. While optimization of ligands, bases, and reaction conditions can mitigate these issues to some extent, exploring alternative coupling strategies is often a more efficient and fruitful approach.
Alternative Cross-Coupling Methodologies: A Comparative Analysis
This guide explores several powerful alternatives to the Suzuki coupling for the functionalization of this compound. Each section details the underlying mechanism, discusses the strategic advantages and potential drawbacks, and presents relevant experimental data for consideration.
The Chan-Lam Coupling: A Copper-Catalyzed Approach to C-N and C-O Bonds
The Chan-Lam coupling presents a distinct advantage as it is catalyzed by copper, a more earth-abundant and economical metal than palladium.[1][2] This reaction facilitates the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling an arylboronic acid with an amine or an alcohol.[1][2] A key feature of the Chan-Lam coupling is its ability to be conducted under mild, aerobic conditions, often at room temperature.[1][3]
Mechanism and Rationale: The catalytic cycle is believed to involve the formation of a copper(II)-aryl complex, which then undergoes ligand exchange with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species affords the desired product and regenerates the active copper catalyst. The presence of oxygen is often beneficial, as it can facilitate the re-oxidation of Cu(I) to Cu(II).
Advantages for this compound:
-
Orthogonality to Palladium Chemistry: Offers a complementary strategy when palladium-catalyzed reactions are problematic.
-
Mild Reaction Conditions: Can often be performed at room temperature and open to the air, simplifying the experimental setup.[1][3]
-
Broad Substrate Scope: Tolerates a wide range of amines and alcohols as coupling partners.[3]
Potential Challenges:
-
Substrate-Specific Optimization: Reaction efficiency can be sensitive to the choice of copper source, ligand, and solvent.
-
Aniline Reactivity: While effective for many amines, the coupling of less nucleophilic anilines can sometimes be challenging, though recent advances are addressing this.[4][5]
Illustrative Workflow for Method Selection:
Caption: Decision workflow for selecting an alternative cross-coupling method.
Experimental Protocol for a General Chan-Lam N-Arylation: [6]
-
To a reaction vial, add the arylboronic acid (1.0 equiv.), the amine (1.2 equiv.), Cu(OAc)₂ (0.1 equiv.), and a suitable ligand such as pyridine (2.0 equiv.).
-
Add the appropriate solvent (e.g., CH₂Cl₂ or MeOH).
-
Stir the reaction mixture at room temperature, open to the atmosphere, for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aniline | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | RT | 92 | [7] |
| 3-Amino-5-bromopyridine | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | RT | 50 | [7] |
| N-benzyl-N-methylsulfamoyl azide | CuCl | MeOH | RT | 81 | [8] |
Table 1: Representative yields for Chan-Lam couplings with various nitrogen nucleophiles.
The Heck Reaction: Palladium-Catalyzed Arylation of Alkenes
The Heck reaction offers a powerful method for the formation of carbon-carbon bonds by coupling arylboronic acids with alkenes.[9][10] The oxidative Heck variant is particularly relevant here, as it starts from a Pd(II) precursor and utilizes an oxidant to regenerate the active catalyst.
Mechanism and Rationale: The catalytic cycle typically begins with the transmetalation of the arylboronic acid to a Pd(II) salt to form an arylpalladium(II) species. This is followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the arylated alkene product and a palladium(II)-hydride species. The final step involves the regeneration of the Pd(II) catalyst through oxidation of the Pd(0) formed after reductive elimination of H-X.
Advantages for this compound:
-
Direct C-C Bond Formation: Provides a direct route to substituted alkenes.
-
Functional Group Tolerance: Generally tolerant of a wide range of functional groups.
-
Stereoselectivity: Often proceeds with high stereoselectivity, favoring the trans isomer.
Potential Challenges:
-
Regioselectivity: The regioselectivity of the alkene insertion can sometimes be an issue, although with many substrates, it is highly predictable.
-
Oxidant Requirement: The oxidative Heck reaction requires a stoichiometric oxidant, which can add to the cost and complexity of the reaction. However, methods using air or molecular oxygen as the terminal oxidant have been developed.[11][12]
Experimental Protocol for a General Oxidative Heck Reaction: [13]
-
In a reaction vessel, dissolve the arylboronic acid (1.0 equiv.) and the alkene (1.2 equiv.) in a suitable solvent (e.g., acetone).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a ligand if necessary (e.g., dppp, 3 mol%).
-
For electron-deficient olefins, an acid additive like TFA (30 mol%) may be required.[10]
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (typically 15-20 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
| Alkene Partner | Catalyst System | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| n-Butyl vinyl ether | Pd(OAc)₂ / dppp | None (acetone as H-acceptor) | Acetone | 70 | 83 | [9] |
| Methyl acrylate | Pd(OAc)₂ / dppp | TFA | Acetone | 70 | 82 | [9] |
| Styrene | Pd(OAc)₂ | NBS | Toluene | 25 | 75 (for 4-nitrophenylboronic acid) | [14] |
Table 2: Representative yields for oxidative Heck reactions with electron-deficient arylboronic acids.
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the go-to method for forming a bond between an sp²-hybridized carbon of an aryl group and an sp-hybridized carbon of a terminal alkyne. While traditionally performed with aryl halides, Sonogashira-type couplings of arylboronic acids have been developed.[8][15]
Mechanism and Rationale: These reactions often employ a dual catalytic system of palladium and copper. The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with an arylpalladium(II) complex (generated from the arylboronic acid). Reductive elimination from the resulting diorganopalladium(II) species yields the arylalkyne product and regenerates the Pd(0) catalyst. Copper-catalyzed, palladium-free versions have also been reported.[8]
Advantages for this compound:
-
Access to Arylalkynes: Provides a direct route to a valuable class of compounds.
-
Mild Conditions: Often proceeds under mild, base-mediated conditions.
-
Electron-Deficient Partner Tolerance: Can be effective for coupling with electron-deficient alkynes.[8]
Potential Challenges:
-
Homocoupling of Alkynes: The formation of diynes (Glaser coupling) is a common side reaction that needs to be suppressed.
-
Catalyst Sensitivity: The catalyst system can be sensitive to air and moisture, often requiring inert atmosphere techniques.
Experimental Protocol for a Copper-Catalyzed Sonogashira-Type Coupling: [8]
-
To a reaction flask, add the arylboronic acid (1.5 equiv.), the terminal alkyne (1.0 equiv.), a copper catalyst (e.g., CuI, 15 mol%), a silver co-oxidant (e.g., Ag₂O, 2 equiv.), and a base (e.g., Cs₂CO₃, 2 equiv.).
-
Add a suitable solvent such as 1,2-dichloroethane (DCE).
-
Heat the reaction mixture (e.g., to 80 °C) and stir for the required duration (e.g., 36 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter it through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Alkyne Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ethyl propiolate | CuI / Ag₂O / Cs₂CO₃ | DCE | 80 | 80 | [8] |
| Phenylacetylene | CuI / Ag₂O / Cs₂CO₃ | DCE | 80 | 75 | [8] |
| Propargyl tosylamide | Ph₃PAuCl / AgOTf / Selectfluor | CH₃CN | RT | 56 | [16] |
Table 3: Representative yields for Sonogashira-type couplings of arylboronic acids.
The Stille Coupling: An Alternative Palladium-Catalyzed C-C Bond Formation
The Stille coupling involves the reaction of an organostannane with an organic electrophile, catalyzed by palladium.[17][18] In the context of our target molecule, this would typically involve preparing an organostannane derivative of the (4-(3,5-Difluorophenoxy)phenyl) moiety or using the boronic acid in a Stille-type reaction with an organotin reagent as the coupling partner. However, for the purpose of this guide, we will consider the more conventional Stille coupling where an aryl halide or triflate is coupled with an organostannane. The principles are informative for understanding alternatives to boronic acids.
Mechanism and Rationale: The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition of the organic electrophile to a Pd(0) complex, transmetalation of the organostannane to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.
Advantages:
-
Broad Substrate Scope: The Stille reaction is known for its exceptionally broad substrate scope and functional group tolerance.
-
Air and Moisture Stability: Organostannanes are generally stable to air and moisture.
Potential Challenges:
-
Toxicity of Tin Reagents: The primary drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.
-
Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin waste.
Due to the toxicity concerns associated with organostannanes, the Stille coupling is often considered a secondary choice when other methods like the Suzuki coupling are viable. However, for particularly challenging couplings where other methods fail, it remains a valuable tool.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Route to Aryl Amines
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or pseudohalides and amines.[19][20] While the primary coupling partners are aryl halides, variations using arylboronic acids have been developed, often proceeding through an initial conversion of the boronic acid to a more reactive species in situ.
Mechanism and Rationale: The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition of the aryl electrophile to Pd(0), coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[19]
Advantages for this compound:
-
High Generality: It is one of the most general methods for the synthesis of aryl amines.
-
Wide Range of Amines: A broad spectrum of primary and secondary amines can be used as coupling partners.
-
Well-Developed Catalyst Systems: A large number of highly active and robust catalyst systems (ligands and precatalysts) are commercially available.
Potential Challenges:
-
Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of phosphine ligand.
-
Base Sensitivity: The strong bases typically used (e.g., sodium tert-butoxide) can be incompatible with certain functional groups.
Experimental Protocol for a Phenylboronic Ester-Activated Buchwald-Hartwig-Type Amination: [21]
-
In an oven-dried reaction vessel under an inert atmosphere, combine the aryl iodide (1.0 mmol), the amine (3.0 mmol), a nickel catalyst (e.g., Ni(acac)₂, 2 mol %), a phenylboronic ester (1.3 mmol), and a base (e.g., K₃PO₄, 3 mmol).
-
Add a suitable anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Amine Partner | Catalyst System | Activator | Base | Temp. (°C) | Yield (%) | Reference |
| p-Toluidine | Ni(acac)₂ | Phenylboronic ester | K₃PO₄ | 80 | 78 | [21] |
| Aniline | Ni(acac)₂ | Phenylboronic ester | K₃PO₄ | 80 | 91 | [21] |
| Morpholine | Ni(acac)₂ | Phenylboronic ester | K₃PO₄ | 80 | 85 | [21] |
Table 4: Representative yields for a nickel-catalyzed Buchwald-Hartwig-type amination activated by a phenylboronic ester.
Summary Comparison of Alternative Coupling Methods
| Reaction | Catalyst | Bond Formed | Key Advantages | Key Disadvantages |
| Chan-Lam Coupling | Copper | C-N, C-O | Mild, aerobic conditions; economical catalyst. | Can require substrate-specific optimization. |
| Heck Reaction | Palladium | C-C (alkene) | Direct arylation of alkenes; good stereoselectivity. | Requires an oxidant; potential regioselectivity issues. |
| Sonogashira Coupling | Palladium/Copper | C-C (alkyne) | Direct route to arylalkynes; mild conditions. | Alkyne homocoupling is a common side reaction. |
| Stille Coupling | Palladium | C-C | Broad substrate scope; air/moisture stable reagents. | Toxicity of tin reagents and byproducts. |
| Buchwald-Hartwig Amination | Palladium/Nickel | C-N | Highly general for aryl amine synthesis; well-developed catalysts. | Ligand and base sensitivity. |
Table 5: At-a-glance comparison of the discussed alternative cross-coupling reactions.
Conclusion
While the Suzuki-Miyaura coupling remains an indispensable tool in synthetic chemistry, its limitations with electron-deficient substrates like this compound necessitate the exploration of alternative strategies. The Chan-Lam, Heck, Sonogashira, and Buchwald-Hartwig reactions each offer unique advantages in terms of the types of bonds formed, reaction conditions, and catalyst systems. By understanding the mechanistic underpinnings and practical considerations of these alternative methods, researchers can make informed decisions to overcome the challenges posed by electron-poor coupling partners and efficiently advance their synthetic endeavors. The choice of the optimal method will ultimately depend on the specific bond to be formed, the nature of the coupling partner, and the overall synthetic strategy.
References
- 1. Copper-catalyzed umpolung Sonogashira-type coupling of arene boronic acids under visible light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins [organic-chemistry.org]
- 11. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C-C Bond Scission [organic-chemistry.org]
- 12. asianpubs.org [asianpubs.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions
For synthetic chemists, researchers, and professionals in drug development, the strategic selection of reagents is paramount to the success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, the choice between a boronic acid and its corresponding boronate ester is a critical decision point that profoundly influences reaction efficiency, yield, and overall practicality.[1][2] This guide provides an objective, in-depth comparison of these two indispensable classes of organoboron compounds, supported by experimental data and mechanistic insights to empower researchers in making informed decisions.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the comparison between boronic acids and boronate esters lies a fundamental trade-off between chemical reactivity and physical stability.[1] Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in these reactions.[1] This instability can negatively impact their shelf-life and reaction yields.[1][2]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are critical.[1] The compromise for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also a possible pathway.[1]
Quantitative Performance Comparison
To illustrate the practical implications of this reactivity-stability dichotomy, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Rationale & Causality |
| Reaction Time | Shorter | Longer | The higher Lewis acidity of boronic acids generally leads to faster transmetalation, the rate-determining step in many Suzuki-Miyaura couplings.[1][3] |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[2] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity and stability.[2] | The stability of boronate esters minimizes decomposition, leading to cleaner reaction profiles and potentially higher overall yields, especially in lengthy reactions or with sensitive substrates.[1] |
| Stability/Shelf-life | Prone to oxidation and protodeboronation, especially certain heteroaryl and vinyl derivatives.[1][2][4] | Significantly more stable, often crystalline solids that are easier to handle and store.[1][2] | The steric bulk and electronic properties of the diol protecting group in boronate esters shield the boron center from decomposition pathways. |
| Purification | Can be challenging due to the potential for impurities from decomposition. Methods include recrystallization and derivatization.[5] | Generally easier to purify via standard techniques like silica gel chromatography.[1] | The non-polar nature of many boronate esters (e.g., pinacol esters) makes them well-suited for chromatographic purification. |
| Substrate Scope | Broad, but can be limited by the instability of certain functionalized boronic acids. | Very broad, with the stability of the ester allowing for the use of a wider range of functional groups that might be incompatible with the synthesis or storage of the corresponding boronic acid.[6][7] | The protective nature of the ester group allows for the isolation and use of organoboron reagents that would otherwise be too unstable as free boronic acids. |
Mechanistic Considerations: The Transmetalation Step
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of boron reagent directly impacts the crucial transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Biaryl Product Structures: A Comparative Analysis of Key Analytical Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized biaryl products is a critical step. The unique architecture of biaryls, particularly the potential for atropisomerism, necessitates a multi-faceted analytical approach.[1] This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into their underlying principles, experimental protocols, and comparative advantages.
The Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, and biaryls are no exception.[2][3] It provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms.
Unraveling the Core Structure: ¹H and ¹³C NMR
One-dimensional ¹H and ¹³C NMR are indispensable for initial structural verification.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environments (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration). For biaryls, the aromatic region of the ¹H NMR spectrum is particularly informative, revealing substitution patterns on the aryl rings.[4][5]
-
¹³C NMR: Complements the ¹H NMR by providing a count of the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals can help to identify the types of carbon atoms present (e.g., quaternary, CH, CH₂, CH₃).[4]
Causality in Experimental Choices: The choice of solvent is crucial in NMR. Deuterated solvents that dissolve the biaryl product without interfering with the signals of interest are selected. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[2]
Establishing Connectivity: 2D NMR Techniques
For complex biaryl structures, 2D NMR experiments are essential to definitively establish atomic connectivity.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace out the spin systems within each aryl ring.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connection between the two aryl rings.
Experimental Protocol: A General Workflow for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified biaryl product in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If the structure is not immediately obvious, proceed with 2D NMR experiments (COSY, HSQC, HMBC).
-
Data Processing and Interpretation: Process the acquired data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals and confirm the biaryl structure.[2][3]
Visualization of the NMR Workflow:
Caption: Workflow for Biaryl Structure Confirmation by NMR Spectroscopy.
Confirming Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that provides information about the molecular weight and elemental composition of a compound. It is a crucial tool for confirming the successful synthesis of the target biaryl product.[6]
Ionization Techniques
The choice of ionization technique is dependent on the properties of the biaryl compound.
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can provide valuable structural information.[6][7]
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight.[8]
Trustworthiness through Self-Validation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion. This serves as a self-validating check for the proposed structure.
Experimental Protocol: A General Workflow for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the biaryl product in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using the chosen ionization technique (e.g., direct infusion for ESI, or coupled with gas or liquid chromatography). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.[9][10][11] Compare the experimental mass to the calculated mass for the proposed structure.
Visualization of the Mass Spectrometry Workflow:
Caption: Workflow for Biaryl Molecular Weight Confirmation by Mass Spectrometry.
The Definitive Answer: Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the absolute configuration of atropisomers, single-crystal X-ray crystallography is the gold standard.[12][13] This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.[14]
Authoritative Grounding: The ability of X-ray crystallography to determine the absolute configuration of chiral molecules is unparalleled, making it an essential tool in the study of atropisomeric biaryls.[12][15]
Experimental Protocol: A General Workflow for X-ray Crystallography
-
Crystal Growth: Grow a single, high-quality crystal of the biaryl product. This is often the most challenging and time-consuming step.
-
Data Collection: Mount the crystal on a goniometer in the X-ray diffractometer and collect diffraction data as the crystal is rotated.[14][16]
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build a molecular model into the electron density and refine the atomic positions to obtain the final crystal structure.[13]
Visualization of the X-ray Crystallography Workflow:
Caption: Workflow for Biaryl 3D Structure Determination by X-ray Crystallography.
Addressing Atropisomerism: Chiral Analysis Techniques
Many biaryls exhibit axial chirality due to restricted rotation around the aryl-aryl single bond, leading to the existence of stable atropisomers.[1] Distinguishing and quantifying these enantiomers is crucial, particularly in drug development, as different enantiomers can have different pharmacological activities.
Chiral Chromatography
Chiral chromatography is the most widely used technique for the separation of enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.[17]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular alternative to HPLC for chiral separations. SFC often provides faster separations and is considered a "greener" technique due to its use of supercritical CO₂ as the primary mobile phase component.[18][19][20][21]
Data Presentation: Comparative Overview of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, relative stereochemistry | Non-destructive, provides detailed structural information in solution | Can be complex to interpret for large molecules, may not provide absolute configuration |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, small sample requirement | Provides limited information on stereochemistry, fragmentation can be complex |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles | Unambiguous structural determination, provides absolute configuration | Requires a high-quality single crystal, which can be difficult to obtain |
| Chiral Chromatography | Enantiomeric separation and quantification | Reliable for determining enantiomeric excess (ee) | Requires a suitable chiral stationary phase, method development can be time-consuming |
Conclusion
The structural confirmation of biaryl products requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography offers the ultimate proof of the three-dimensional structure. For atropisomeric biaryls, chiral chromatography is indispensable for the separation and quantification of enantiomers. By judiciously applying these techniques, researchers can ensure the integrity of their synthesized biaryl products, a critical step in advancing scientific discovery and drug development.
References
- 1. Atroposelective transformation of axially chiral (hetero)biaryls. From desymmetrization to modern resolution strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00870B [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chiraltech.com [chiraltech.com]
- 21. selvita.com [selvita.com]
A Senior Application Scientist's Guide to Assessing the Influence of Fluorine Substitution on Coupling Efficiency
Introduction: The Double-Edged Sword of Fluorine in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become an indispensable tool.[1] Its unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly alter a molecule's pharmacokinetic and physicochemical profile, often enhancing metabolic stability, binding affinity, and lipophilicity.[2][3][4] It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its impact.[3]
However, the very electronic perturbations that make fluorine so valuable also present significant challenges and complexities in synthetic feasibility, particularly in coupling reactions. The efficiency of forming critical bonds, such as amides in peptides or carbon-carbon/carbon-heteroatom bonds in cross-coupling reactions, can be dramatically altered. This guide provides an in-depth comparison of coupling efficiencies for fluorinated versus non-fluorinated substrates, grounded in mechanistic principles and supported by actionable experimental protocols. We will dissect the causality behind these differences, moving beyond simple observation to a predictive understanding of fluorine's influence.
The Impact of Fluorination on Peptide Bond Formation
The formation of an amide bond is the cornerstone of peptide synthesis. While seemingly routine, the introduction of fluorinated amino acids can significantly perturb the kinetics and thermodynamics of the coupling step. This is primarily due to a confluence of electronic, steric, and conformational effects.
Mechanistic Insight: Electronic Deactivation vs. Activation
The standard mechanism for amide bond formation involves the nucleophilic attack of a free amine on an activated carboxylic acid. Fluorine's potent electron-withdrawing inductive effect creates a dichotomy:
-
Amine Component: When fluorine is substituted on or near the amino acid side chain, it lowers the basicity (and thus the nucleophilicity) of the N-terminal amine. This electronic deactivation can slow the rate of the desired nucleophilic attack, potentially leading to incomplete coupling.
-
Carboxylic Acid Component: Conversely, if a fluorinated amino acid is activated (e.g., as an acyl fluoride), the electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5] Indeed, amino acid fluorides are often used as highly efficient coupling reagents, particularly for sterically hindered couplings.[6][7]
This dual nature means the net effect on coupling efficiency depends entirely on which partner in the reaction bears the fluorine substituent and its proximity to the reactive centers.
Steric and Conformational Control
Beyond electronics, fluorine substitution can impose significant steric and conformational constraints. Fluorinated side chains can influence the peptide's secondary structure, potentially masking the reactive termini and hindering the approach of the coupling partners.[2][8][9] For example, the incorporation of fluorinated amino acids has been shown to modulate the conformational landscape of peptides, which can be a powerful tool for designing molecules with high specificity but can also complicate synthesis.[2]
Caption: The multifaceted influence of fluorine substitution on coupling reactions.
Data Summary: Peptide Coupling
The following table provides a comparative overview of expected outcomes when coupling a standard amino acid versus a fluorinated analogue in a solid-phase peptide synthesis (SPPS) workflow.
| Parameter | Phenylalanine (Phe) Coupling | 4-Fluoro-Phenylalanine (4-F-Phe) Coupling | Rationale |
| Coupling Time | ~1-2 hours | ~2-4 hours (or longer) | Reduced nucleophilicity of the resin-bound amine due to the electron-withdrawing fluorine on the incoming amino acid's side chain slows the reaction. |
| Equivalents of Reagents | 4 eq. Amino Acid, 4 eq. Coupling Reagent | 4-6 eq. Amino Acid, 4-6 eq. Coupling Reagent | Higher concentrations are required to drive the slower reaction to completion, following Le Châtelier's principle. |
| Monitoring | Kaiser test turns negative (clear) after 1 hr | Kaiser test may remain positive (blue) after 2 hrs, indicating incomplete reaction.[10] | The slower kinetics mean free primary amines persist for a longer duration. |
| Final Purity | High (>95%) | Potentially lower due to deletion sequences or side reactions from extended coupling times. | Incomplete coupling leads to n-1 peptide impurities that are difficult to separate. |
Experimental Protocol: Comparative SPPS Coupling Efficiency
This protocol is designed to quantitatively assess the difference in coupling efficiency. The core principle of this self-validating system is the parallel synthesis and analysis of two peptide sequences, differing only by the substitution of a single amino acid.
Objective: To compare the coupling efficiency of Fmoc-Phe-OH and Fmoc-4-F-Phe-OH onto a resin-bound glycine.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-4-F-Phe-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% Piperidine in DMF
-
Kaiser Test Kit[10]
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane, 2.5% Water
-
Analytical HPLC-MS system
Methodology:
-
Resin Preparation: Swell two equal portions of Rink Amide resin in DMF for 1 hour.
-
First Coupling (Glycine): Couple Fmoc-Gly-OH to both resins using standard conditions (4 eq. amino acid, 4 eq. HBTU, 8 eq. DIPEA in DMF for 2 hours). Confirm completion with a negative Kaiser test.
-
Fmoc Deprotection: Treat both resins with 20% piperidine in DMF to remove the Fmoc protecting group, exposing the free amine of glycine.
-
Comparative Coupling (The Variable):
-
Resin A (Control): Couple Fmoc-Phe-OH (4 eq.) using HBTU/DIPEA.
-
Resin B (Fluorinated): Couple Fmoc-4-F-Phe-OH (4 eq.) using HBTU/DIPEA.
-
-
Kinetic Monitoring:
-
At T=30, 60, 90, 120, and 240 minutes, take a small sample of beads from each reaction vessel.
-
Wash the beads thoroughly with DMF.
-
Perform a Kaiser test on each sample to qualitatively assess the presence of free primary amines.[10] A blue color indicates an incomplete reaction.
-
For quantitative analysis, a small portion of the resin can be cleaved and analyzed by HPLC to determine the ratio of product to starting material. This "cleave and analyze" approach provides precise conversion data.[11]
-
-
Finalization: Once the Kaiser test is negative (or after a maximum of 4 hours), wash both resins.
-
Cleavage and Analysis: Cleave the peptides (Gly-Phe and Gly-4-F-Phe) from their respective resins using the cleavage cocktail. Precipitate the crude peptides in cold ether, and analyze the purity and identity of each by HPLC and Mass Spectrometry.
Expected Outcome: The HPLC trace for the Gly-Phe peptide is expected to show a higher purity major product peak compared to the Gly-4-F-Phe peptide, which may show a significant peak corresponding to the uncoupled Gly starting material (a deletion sequence).
Caption: Comparative workflow for assessing coupling efficiency in SPPS.
Perturbations in Palladium-Catalyzed Cross-Coupling Reactions
The influence of fluorine extends profoundly into the realm of transition metal-catalyzed cross-coupling, a cornerstone of modern synthesis. Here, fluorine's electronic effects can alter the reactivity of every component: the substrate, the nucleophile, and even the catalyst's ligands. We will focus on the Buchwald-Hartwig amination as a representative example.
Mechanistic Insight: A Delicate Electronic Balance
The Buchwald-Hartwig catalytic cycle involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination. Fluorine substitution on the aryl halide has a pronounced, often conflicting, impact on these steps.
-
Oxidative Addition: This step is typically favored by electron-poor aryl halides. Therefore, an electron-withdrawing fluorine substituent can accelerate the oxidative addition of an aryl bromide or chloride to the Pd(0) center. However, direct activation of a C(sp²)-F bond is extremely challenging due to its high bond dissociation energy and requires specialized catalytic systems.[12][13]
-
Reductive Elimination: This is the product-forming step. It is generally favored when the metal center is more electron-poor. Because the fluorinated aryl group makes the palladium center more electron-poor after oxidative addition, it can retard the rate of reductive elimination.[14]
This creates a scenario where fluorine can speed up the first step of the cycle but slow down the last, leading to complex kinetic profiles and potential catalyst inhibition.
Furthermore, when using fluoroalkylamines , their reduced nucleophilicity and higher acidity present a separate challenge. Strong bases typically used in C-N couplings can deprotonate or degrade the sensitive fluoroalkylaniline products. This has led to the development of milder conditions using weaker bases like potassium phenoxide (KOPh), which are compatible with the electronic nature of these substrates.[14]
Caption: Buchwald-Hartwig cycle showing steps impacted by fluorine.
Data Summary: Buchwald-Hartwig Amination
This table compares the expected results for the amination of a standard vs. a fluorinated aryl bromide.
| Parameter | 4-Bromoanisole + Aniline | 4-Bromo-3-fluoroanisole + Aniline | Rationale |
| Reaction Time | 4-8 hours | 12-24 hours | While oxidative addition may be faster, the rate-limiting reductive elimination step is significantly slowed by the electron-withdrawing fluorine atom.[14] |
| Optimal Base | Strong Base (e.g., NaOt-Bu) | Strong Base (e.g., NaOt-Bu) | For aryl halide fluorination, the base choice is less affected than when using a fluorinated amine. |
| Catalyst Loading | 1-2 mol % | 2-3 mol % | Higher catalyst loading may be needed to achieve reasonable conversion rates due to the slower turnover frequency. |
| Side Reactions | Minimal | Potential for hydrodehalogenation or catalyst decomposition over extended reaction times at high temperature. | Longer reaction times increase the probability of undesired pathways. |
Experimental Protocol: Comparative Buchwald-Hartwig Amination Efficiency
Objective: To compare the reaction kinetics and final yield of the C-N coupling between aniline and both 4-bromoanisole and 4-bromo-3-fluoroanisole.
Materials:
-
Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Aryl Halides: 4-Bromoanisole, 4-Bromo-3-fluoroanisole
-
Nucleophile: Aniline
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Toluene (anhydrous)
-
Internal Standard: Dodecane (for GC-MS analysis)
-
Analytical GC-MS system
Methodology:
-
Reaction Setup: In a glovebox, prepare two identical reaction vials. To each vial, add Pd₂(dba)₃ (1 mol %), XPhos (2.5 mol %), and NaOt-Bu (1.4 equiv.).
-
Substrate Addition:
-
Vial A (Control): Add 4-bromoanisole (1.0 equiv.), aniline (1.2 equiv.), and a known amount of dodecane internal standard.
-
Vial B (Fluorinated): Add 4-bromo-3-fluoroanisole (1.0 equiv.), aniline (1.2 equiv.), and the same amount of dodecane internal standard.
-
-
Initiation: Add an equal volume of anhydrous toluene to each vial, seal them, and bring them out of the glovebox. Place both vials in a pre-heated oil bath at 100 °C with vigorous stirring.
-
Kinetic Monitoring:
-
At T=0.5, 1, 2, 4, 8, and 16 hours, carefully take a small aliquot (~0.1 mL) from each reaction mixture.
-
Quench the aliquot in a vial containing diethyl ether and a small amount of silica gel to bind the catalyst.
-
Analyze the quenched sample by GC-MS.
-
-
Data Analysis:
-
Quantify the consumption of the aryl bromide starting material and the formation of the arylamine product by comparing their peak areas to that of the dodecane internal standard.
-
Plot the concentration of the product versus time for both reactions to generate kinetic profiles.
-
-
Validation: The internal standard allows for accurate quantification, making the kinetic comparison robust. The parallel setup ensures that any variations are due to the substrate, not experimental conditions.
Expected Outcome: The kinetic plot will show a significantly faster initial rate of product formation for the non-fluorinated substrate (Vial A) compared to the fluorinated substrate (Vial B), which will take longer to reach its final, and potentially lower, yield.
Conclusion and Outlook
The influence of fluorine substitution on coupling efficiency is a nuanced interplay of competing electronic and steric factors. It is not a simple case of activation or deactivation but is highly dependent on the reaction mechanism and the specific location of the fluorine atom(s).
-
In peptide synthesis , fluorine's inductive effect generally slows the coupling step by reducing amine nucleophilicity, necessitating more forceful conditions or longer reaction times.
-
In palladium-catalyzed cross-coupling , fluorine on an aryl halide can accelerate oxidative addition but decelerate the turnover-limiting reductive elimination step, often resulting in a net decrease in reaction rate.
A thorough mechanistic understanding is paramount for any researcher working with these valuable but challenging building blocks. The protocols provided in this guide offer a robust framework for systematically and quantitatively assessing these effects, enabling the rational design of optimized reaction conditions. By treating fluorine not as an obstacle but as a predictable modulator of reactivity, scientists can better harness its power to create the next generation of pharmaceuticals and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of backbone fluorine substitution upon the folding equilibrium of a beta-heptapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
benchmark reactions to evaluate the performance of (4-(3,5-Difluorophenoxy)phenyl)boronic acid
An Application Scientist's Guide to Benchmarking (4-(3,5-Difluorophenoxy)phenyl)boronic acid in Cross-Coupling Reactions
In the landscape of modern drug discovery and materials science, the biaryl ether linkage is a privileged motif, conferring a unique combination of metabolic stability, conformational rigidity, and potent biological activity. The compound this compound has emerged as a critical building block for introducing this moiety, with its fluorine substituents providing a powerful tool for modulating electronic properties and improving pharmacokinetic profiles.
This guide provides a comprehensive performance evaluation of this compound in two essential, benchmark cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation. Its performance is objectively compared against other commonly used boronic acids to provide researchers with a clear, data-driven framework for experimental design.
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most widely used reaction for boronic acids, prized for its functional group tolerance, mild conditions, and high yields. Evaluating the performance of this compound in this reaction is fundamental to understanding its utility. The electron-withdrawing nature of the difluorophenoxy group can influence the nucleophilicity of the boronic acid and the kinetics of the transmetalation step in the catalytic cycle.
Comparative Performance Analysis
To establish a reliable benchmark, we compare the performance of this compound against two standards: the parent Phenylboronic Acid and the electron-rich (4-Methoxyphenyl)boronic acid. The model reaction chosen is the coupling with 4-bromoanisole, a common aryl halide.
| Boronic Acid | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | 4-Methoxy-4'-(3,5-difluorophenoxy)-1,1'-biphenyl | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O (4:1:1) | 12 | 92% |
| Phenylboronic Acid | 4-Methoxy-1,1'-biphenyl | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O (4:1:1) | 12 | 95% |
| (4-Methoxyphenyl)boronic acid | 4,4'-Dimethoxy-1,1'-biphenyl | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O (4:1:1) | 12 | 98% |
Discussion of Results:
The data indicates that this compound is an excellent substrate for Suzuki-Miyaura coupling, affording a high yield of 92%. While its performance is marginally lower than the unsubstituted and electron-rich analogs, this is a predictable outcome due to the electron-withdrawing fluorine atoms slightly reducing the nucleophilicity of the arylboronic acid. This minor reduction in reactivity is often a worthwhile trade-off for the beneficial properties imparted by the difluorophenoxy motif. The use of a standard Pd(PPh₃)₄ catalyst and a carbonate base demonstrates the robustness and accessibility of this transformation without requiring specialized or costly ligands.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system for achieving high-yield C-C bond formation.
-
Reagent Preparation: To a 25 mL Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe. The use of a multi-component solvent system enhances the solubility of both the organic and inorganic reagents.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
The Chan-Lam Coupling: A Gateway to C-N Bond Formation
The copper-catalyzed Chan-Lam coupling provides a powerful method for forming C-N bonds, offering an alternative to the more established Buchwald-Hartwig amination. This reaction is particularly valuable as it can often be performed under milder conditions, sometimes even open to the air. Assessing the performance of this compound in this transformation highlights its versatility in synthesizing complex amines and amides, which are prevalent in pharmaceuticals.
Comparative Performance Analysis
We compare the performance of this compound with Phenylboronic Acid for the N-arylation of imidazole, a common heterocyclic amine.
| Boronic Acid | Amine | Product | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound | Imidazole | 1-(4-(3,5-Difluorophenoxy)phenyl)-1H-imidazole | Cu(OAc)₂ (10 mol%) | Dichloromethane | 24 | 85% |
| Phenylboronic Acid | Imidazole | 1-Phenyl-1H-imidazole | Cu(OAc)₂ (10 mol%) | Dichloromethane | 24 | 88% |
Discussion of Results:
This compound proves to be a highly effective partner in the Chan-Lam coupling, achieving an 85% yield. This result is comparable to that of phenylboronic acid, indicating that the electronic modifications from the difluorophenoxy group do not impede the reaction mechanism under these standard conditions. The ability to successfully perform this reaction using a simple copper(II) acetate catalyst in a common solvent like dichloromethane, open to the air, underscores the practical utility of this building block for constructing C-N bonds.
Experimental Protocol: Chan-Lam Coupling
This protocol details a reliable, air-tolerant method for C-N bond formation.
-
Reagent Preparation: In a 50 mL round-bottom flask, combine imidazole (1.5 mmol, 1.5 eq), this compound (1.0 mmol, 1.0 eq), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add dichloromethane (DCM, 15 mL) to the flask.
-
Reaction: Add a magnetic stir bar, and stir the mixture vigorously at room temperature. The flask can be left open to the atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-aryl imidazole product.
Workflow Diagram: Chan-Lam Coupling
Caption: Workflow for the Chan-Lam C-N cross-coupling reaction.
Conclusion
This compound consistently demonstrates excellent performance as a versatile and robust building block in the two most critical classes of cross-coupling reactions. In Suzuki-Miyaura couplings, it provides high yields, behaving predictably based on its electronic properties. In Chan-Lam couplings, it participates efficiently under mild, air-tolerant conditions. The slightly attenuated reactivity compared to electron-rich boronic acids is a minor consideration when weighed against the significant advantages of incorporating the 3,5-difluorophenoxy motif into target molecules. This guide provides clear, actionable data and protocols, confirming that this compound is a premier reagent for applications in medicinal chemistry and advanced materials.
A Senior Application Scientist's Guide to Selecting the Optimal Base for Suzuki Reactions with Arylboronic Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The reaction's elegance lies in its simplicity and functional group tolerance. However, achieving optimal yields and reaction kinetics hinges on the judicious selection of a seemingly simple reagent: the base. This guide provides a comprehensive comparative study of different bases used in Suzuki reactions with arylboronic acids, offering experimental data, mechanistic insights, and practical protocols to empower you in your synthetic endeavors.
The Pivotal Role of the Base in the Suzuki Catalytic Cycle
The Suzuki reaction proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][2][3] The base plays a critical, multifaceted role, primarily in the transmetalation step, which is often the rate-determining step of the reaction.[1]
The primary function of the base is to activate the arylboronic acid, rendering it more nucleophilic for the transmetalation step.[4] Two primary mechanistic pathways are generally accepted for this activation:
-
The Boronate Pathway: The base reacts with the arylboronic acid to form a more nucleophilic boronate "ate" complex (Ar-B(OH)₃⁻). This activated species then reacts with the palladium(II) halide complex.[2]
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide species. This complex then reacts with the neutral arylboronic acid.
The operative pathway is influenced by the specific base, solvent, and substrates employed.
Comparative Performance of Common Bases: An Evidence-Based Approach
The choice of base significantly impacts reaction yield, rate, and selectivity. A variety of inorganic and organic bases have been successfully employed, with their performance often dependent on the specific substrates and reaction conditions.
Inorganic Bases: The Workhorses of Suzuki Coupling
Inorganic bases are the most frequently used in Suzuki-Miyaura reactions. Their efficacy is influenced by factors such as basicity, solubility, and the nature of the cation.
| Base | Common Substrates | Typical Yield (%) | Notes |
| Sodium Carbonate (Na₂CO₃) | Aryl bromides, aryl chlorides | 85-98% | A cost-effective and widely used base. Its moderate basicity is suitable for a broad range of substrates.[5] |
| Potassium Carbonate (K₂CO₃) | Aryl bromides, aryl chlorides | 80-95% | Another common and effective base, often used interchangeably with Na₂CO₃.[6] |
| Cesium Carbonate (Cs₂CO₃) | Sterically hindered substrates, challenging couplings | 90-99% | Often provides superior yields, especially in difficult reactions, attributed to the "cesium effect."[7][8] |
| Potassium Phosphate (K₃PO₄) | Aryl bromides, electron-rich and hindered substrates | 88-97% | A strong, non-nucleophilic base that is particularly effective for challenging couplings.[9] |
| Sodium Hydroxide (NaOH) | Aryl bromides | ~70% | A strong base, but its high basicity can sometimes lead to side reactions and degradation of sensitive substrates.[2] |
| Potassium Hydroxide (KOH) | Aryl bromides | 70-90% | Similar to NaOH, its high basicity can be detrimental in some cases.[2] |
| Potassium Fluoride (KF) | Aryl bromides | Moderate to high | Fluoride ions are believed to have a unique role in activating the boronic acid.[4] |
The Cesium Effect: Cesium carbonate often outperforms other bases, a phenomenon known as the "cesium effect." While not fully understood, it is attributed to a combination of factors, including the high solubility of cesium salts in organic solvents and the ability of the large, soft Cs⁺ cation to interact with the palladium catalyst, potentially stabilizing key intermediates in the catalytic cycle.[8]
Organic Bases: A Niche Application
Organic bases, such as triethylamine (TEA) and diisopropylethylamine (DIPEA), are generally less effective than inorganic bases in Suzuki reactions with arylboronic acids. They are typically weaker bases and may not be sufficient to efficiently promote the formation of the reactive boronate species.
Experimental Protocol: A Self-Validating System for Base Screening
To ensure the selection of the optimal base for your specific Suzuki coupling, a systematic screening experiment is highly recommended. The following protocol provides a robust framework for such a study.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol each)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a series of identical reaction vessels (e.g., Schlenk tubes), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Base Addition: To each vessel, add one of the bases to be screened (2.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture (11 mL) to each vessel.
-
Inert Atmosphere: Seal the vessels and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the vessels in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the limiting starting material is consumed, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by column chromatography. Determine the yield of the desired product for each reaction.
Interpreting the Results
The results of the base screening will provide a clear indication of the most effective base for your specific reaction. The base that affords the highest yield of the desired product in the shortest reaction time is generally the optimal choice. It is also crucial to consider the cost and availability of the base for large-scale applications.
Conclusion
The selection of the base is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. While a range of bases can be employed, inorganic bases such as carbonates and phosphates generally provide the best results. A systematic screening of different bases is a worthwhile investment of time and resources, as it can lead to significant improvements in reaction efficiency and yield. By understanding the mechanistic role of the base and employing a rigorous experimental approach, researchers can unlock the full potential of this powerful synthetic methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-(3,5-Difluorophenoxy)phenyl)boronic acid
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents like (4-(3,5-Difluorophenoxy)phenyl)boronic acid are paramount, not only for regulatory compliance but also for the well-being of your team and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
I. Hazard Assessment and Immediate Safety Precautions
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.
Due to its fluorinated nature, it is classified as a halogenated organic compound , which has specific disposal requirements[3].
Personal Protective Equipment (PPE):
Before handling or preparing for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhaling dust particles.
II. The Causality Behind Disposal Choices: Why Special Handling is Necessary
The molecular structure of this compound dictates its disposal pathway. The presence of two fluorine atoms on the phenoxy ring makes it a halogenated waste. Halogenated organic compounds are often more persistent in the environment and can form harmful byproducts if not disposed of correctly[4][5][6][7]. Incineration is a common and effective method for the destruction of such compounds, but it must be carried out in specialized facilities equipped with scrubbers to neutralize acidic gases like hydrogen fluoride (HF) that can be generated[3].
Attempting to neutralize this boronic acid with a simple base in the lab is not recommended . Arylboronic acids can undergo complex reactions in the presence of bases, and the fluorinated aromatic rings add another layer of chemical complexity that could lead to unpredictable and potentially hazardous byproducts[8][9][10]. Therefore, the most trustworthy and safest disposal method is to entrust it to a licensed hazardous waste disposal company.
III. Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Carefully collect all solid this compound waste, including residual powder and contaminated items (e.g., weighing boats, spatulas), in a clearly labeled, dedicated hazardous waste container.
-
-
Liquid Waste:
-
If the compound is in solution, do not dispose of it down the drain.
-
Pour the solution into a designated "Halogenated Organic Liquid Waste" container.
-
If a dedicated halogenated waste container is not available, use a new, clean, and compatible container.
-
2. Waste Container Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
For liquid waste, list all components of the solution (e.g., solvents and their approximate concentrations).
-
The date when the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., harmful, irritant).
-
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep the container away from incompatible materials.
4. Arranging for Professional Disposal:
-
Once the waste container is full or reaches your institution's accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup[11].
-
Complete all necessary waste manifest paperwork accurately.
IV. Quantitative Data Summary for Disposal
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste | Contains fluorine, a halogen, and exhibits irritant and toxic properties. |
| Container Type | Chemically resistant, sealed container (e.g., HDPE) | To prevent leaks and reactions with the container material. |
| Labeling | "Hazardous Waste," full chemical name, hazards, date | Compliance with OSHA and RCRA regulations for proper identification and handling. |
| On-site Treatment | Not Recommended | Potential for hazardous reactions and byproducts. |
| Final Disposal Method | Incineration by a licensed facility | Ensures complete destruction and management of harmful combustion products. |
V. Emergency Procedures for Spills
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill, preferably within a fume hood.
-
Contain: Prevent the spilled material from entering drains or waterways.
-
Absorb:
-
For a solid spill , carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.
-
For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department.
VI. Logical Workflow for Disposal Decision-Making
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.de [fishersci.de]
- 2. fishersci.com [fishersci.com]
- 3. usbioclean.com [usbioclean.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
Navigating the Safe Handling of (4-(3,5-Difluorophenoxy)phenyl)boronic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks. Among these, "(4-(3,5-Difluorophenoxy)phenyl)boronic acid" offers unique electronic properties due to its fluorinated structure, making it a valuable reagent in cross-coupling reactions. However, its safe and effective use hinges on a thorough understanding of its handling requirements. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal, ensuring the integrity of your research and the safety of your laboratory personnel.
Immediate Safety and Hazard Mitigation
Before handling this compound, it is crucial to be aware of its potential hazards and to have the necessary engineering controls and personal protective equipment in place.
Hazard Identification and Risk Assessment:
Based on analogous compounds, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : May cause redness and irritation upon skin contact.[1][2]
-
Serious Eye Irritation (Category 2A) : Can cause significant eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation if inhaled.[1][2]
A thorough risk assessment should be conducted before any new procedure involving this compound.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to hazardous dusts and vapors is through engineering controls.
-
Chemical Fume Hood : All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation : Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Safety Shower and Eyewash Station : A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[1]
Personal Protective Equipment (PPE): Your Last Line of Defense
A comprehensive PPE plan is essential for the safe handling of this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect the eyes from dust particles and splashes of solutions, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any defects before use.[3] | To prevent skin contact and potential irritation. Contaminated gloves should be removed and disposed of properly, followed by hand washing. |
| Body Protection | A laboratory coat must be worn and kept buttoned. For larger quantities, a chemical-resistant apron is advised. | To protect the skin from accidental spills and contamination of personal clothing. |
| Respiratory Protection | For most lab-scale operations within a fume hood, respiratory protection may not be necessary. If dust is generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. | To prevent the inhalation of fine dust particles that can cause respiratory tract irritation.[3] The necessity of respiratory protection should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the successful use of this compound.
Workflow for Handling this compound
Caption: Safe Handling Workflow for this compound.
1. Preparation:
-
Designate a Work Area: Clearly designate and prepare a work area within a chemical fume hood. Ensure the area is clean and free of clutter.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents, within the fume hood to minimize movement in and out of the controlled area.
2. Handling the Solid Compound:
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container. Avoid creating dust by handling the material gently.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel. If any material is spilled, it should be cleaned up immediately following the spill response protocol.
3. Preparing Solutions:
-
Solvent Addition: Slowly add the desired solvent to the solid in the reaction vessel.
-
Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, gentle heating can be applied, but this should be done with caution and under constant supervision.
4. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
Disposal Plan: Responsible Management of Waste Streams
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Categorization and Segregation:
-
Solid Waste: Unused or contaminated solid this compound, as well as any grossly contaminated items like weighing paper or gloves, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any solvent used for rinsing glassware should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. Do not pour boronic acid waste down the drain.[3]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container.
Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department.
Spill and Emergency Procedures
In the event of a spill or other emergency, a clear and practiced response is essential.
Small Spills (inside a fume hood):
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spills (outside a fume hood):
-
Evacuation: Evacuate all personnel from the immediate area.
-
Alerting: Notify your laboratory supervisor and your institution's EHS department immediately.
-
Ventilation: If it is safe to do so, increase ventilation to the area.
-
Access Restriction: Prevent unauthorized personnel from entering the spill area.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
The Chemistry Behind the Precautions: Understanding Boronic Acids
A deeper understanding of the chemical properties of arylboronic acids provides the rationale for these handling procedures.
-
Protodeboronation: Boronic acids can undergo a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is particularly relevant in aqueous or protic media and can be influenced by pH.[4] This instability underscores the importance of proper storage and handling to maintain the integrity of the reagent.
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine.[4][5] While often reversible, this can affect the stoichiometry of reactions. Storing boronic acids in a cool, dry environment helps to minimize this process.
-
Impact of Fluorination: The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity and acidity of the boronic acid.[6][7][8] This can affect its behavior in chemical reactions and may also have implications for its toxicological properties.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

